2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
Description
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Properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-10(2,9(13)14)17-8-4-3-6(12(15)16)5-7(8)11/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDJFKWZIPCOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid. This molecule, possessing a substituted phenoxyalkanoic acid scaffold, is of significant interest to researchers in medicinal chemistry and materials science. The synthesis is strategically designed around a Williamson ether synthesis, a cornerstone reaction in organic chemistry, followed by ester hydrolysis. This document offers a detailed exploration of the retrosynthetic analysis, step-by-step experimental protocols for the synthesis of key intermediates, and the final product, complete with mechanistic insights and process optimization considerations. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure reproducibility and scientific integrity for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The synthesis of substituted phenoxyalkanoic acids is a critical endeavor in the development of novel chemical entities. The target molecule, this compound, incorporates a chlorinated and nitrated phenol linked via an ether bond to a gem-dimethyl substituted propanoic acid moiety. This combination of functional groups suggests potential applications as a versatile chemical intermediate.
The synthetic strategy detailed herein is a three-step process commencing from commercially available starting materials. The core of this pathway is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2] To achieve the target molecule, this guide will detail:
-
Synthesis of the Phenolic Precursor: Preparation of 2-chloro-4-nitrophenol.
-
Formation of the Ether Linkage: A nucleophilic substitution (SN2) reaction between the sodium salt of 2-chloro-4-nitrophenol and an esterified 2-bromo-2-methylpropanoate.
-
Final Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid product.
This approach was selected for its reliability, high potential yields, and the straightforward nature of the reactions involved.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule involves the disconnection of the ether C-O bond, which is a common and reliable strategy. This leads to two key synthons: a 2-chloro-4-nitrophenoxide anion and a 2-methylpropanoic acid cation with a suitable leaving group at the C2 position. These synthons correspond to the practical starting materials: 2-chloro-4-nitrophenol and an ester of 2-bromo-2-methylpropanoic acid. The ester is a crucial choice as it protects the carboxylic acid functionality from the basic conditions required for the Williamson ether synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Key Intermediates
Synthesis of 2-Chloro-4-nitrophenol
The first key intermediate, 2-chloro-4-nitrophenol, is synthesized via electrophilic aromatic substitution on 4-nitrophenol. The nitro group is a meta-director, while the hydroxyl group is an ortho-, para-director. Given that the para position is blocked, the powerful activating effect of the hydroxyl group directs the incoming electrophile (chloronium ion or its equivalent) to the ortho position. A well-documented method involves the chlorination of 4-nitrophenol in an acidic medium.[3][4]
Reaction: 4-Nitrophenol to 2-Chloro-4-nitrophenol
Experimental Protocol:
-
In a well-ventilated fume hood, prepare a reaction vessel equipped with a mechanical stirrer and a gas inlet tube.
-
Charge the vessel with 4-nitrophenol and an aqueous solution of hydrochloric acid (20-35%).[3]
-
Heat the mixture to a temperature where the 4-nitrophenol is molten (approximately 70-90°C) to create a homogenous reaction phase.[3]
-
Bubble chlorine gas through the molten mixture at a controlled rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture. The product, 2-chloro-4-nitrophenol, will precipitate out of the acidic solution.
-
Collect the crystalline product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and air dry. A yield of over 90% can be expected with this method.[3]
Synthesis of Ethyl 2-bromo-2-methylpropanoate
This electrophilic partner for the Williamson synthesis is an ester of α-bromoisobutyric acid. The esterification is necessary to prevent the acidic proton of the carboxylic acid from interfering with the base-catalyzed ether synthesis. Fischer esterification is a standard and effective method.
Reaction: 2-Bromo-2-methylpropanoic acid to Ethyl 2-bromo-2-methylpropanoate
Experimental Protocol:
-
Combine 2-bromo-2-methylpropionic acid with an excess of absolute ethanol in a round-bottom flask.[5][6]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution.
-
Extract the ethyl 2-bromo-2-methylpropanoate into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purification can be achieved by vacuum distillation to obtain the pure product.[7]
Core Synthesis: Ether Formation and Hydrolysis
This section details the central two-step sequence to construct the target molecule from the prepared intermediates.
Step 1: Williamson Ether Synthesis
The core of the synthesis is the formation of the ether linkage via an SN2 reaction. The phenoxide of 2-chloro-4-nitrophenol, a potent nucleophile, attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate, displacing the bromide leaving group.[1][8]
Caption: SN2 mechanism of the ether formation step.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-nitrophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add an equimolar amount of a base, such as anhydrous potassium carbonate or sodium hydroxide, to generate the phenoxide in situ.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
To this solution, add ethyl 2-bromo-2-methylpropanoate dropwise via a syringe or dropping funnel.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester product, ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate.
Step 2: Ester Hydrolysis (Saponification)
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Base-catalyzed hydrolysis, or saponification, is particularly effective as it is an irreversible process.[9][10] The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. An acid-base reaction between the newly formed carboxylic acid and the base drives the reaction to completion.[9]
Experimental Protocol:
-
Dissolve the crude ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate from the previous step in a mixture of ethanol and water.
-
Add an excess of an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for 1-2 hours. Monitor the disappearance of the starting ester by TLC.
-
After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as concentrated hydrochloric acid, until the pH is approximately 1-2.[11]
-
The final product, this compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to obtain the purified final product.
Summary of Synthesis Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Key Considerations |
| 1 | Chlorination | 4-Nitrophenol, Cl₂, HCl (aq) | Water/HCl | 70-90°C | Ensure molten phase for homogenous reaction.[3] |
| 2 | Esterification | 2-Bromo-2-methylpropanoic acid, Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | Use excess ethanol to drive equilibrium. |
| 3 | Ether Synthesis | 2-Chloro-4-nitrophenol, Ethyl 2-bromo-2-methylpropanoate, K₂CO₃ | Acetone/DMF | Reflux | Anhydrous conditions are crucial for phenoxide formation. |
| 4 | Hydrolysis | Intermediate Ester, NaOH (aq) | Ethanol/Water | Reflux | Final acidification must be done carefully in an ice bath. |
Conclusion
This guide outlines a logical, efficient, and scalable three-step synthesis for this compound. By leveraging the classic Williamson ether synthesis and standard ester hydrolysis, this pathway provides a reliable method for producing the target compound in good yield. The detailed protocols and mechanistic discussions are intended to provide researchers with a solid foundation for the practical execution of this synthesis in a laboratory setting.
References
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
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Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-bromo-2-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Chemdad. (n.d.). 2-Chloro-4-nitrophenol. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid (CAS Number: 870541-16-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, a molecule of interest in pharmaceutical research and development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical identity, probable synthesis, potential biological activities, and safety considerations based on structurally related compounds. The guide is intended to serve as a foundational resource for researchers, offering insights into its properties and potential applications, and to guide future experimental work.
Chemical Identity and Physicochemical Properties
1.1. Nomenclature and Structure
-
Systematic Name: this compound
-
CAS Number: 870541-16-5
-
Molecular Formula: C₁₀H₁₀ClNO₅
-
Molecular Weight: 259.64 g/mol
-
Chemical Structure:
1.2. Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | Expected to be an off-white to light yellow powder.[1] |
| Melting Point | Expected to be a solid at room temperature with a melting point likely above 100 °C. For comparison, the related compound 2-Methyl-2-(4-nitrophenoxy)propanoic acid has a melting point of 396 K (123 °C).[2] |
| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. |
| Solubility | Likely to have low solubility in water and higher solubility in organic solvents such as alcohols, acetone, and dimethyl sulfoxide (DMSO). The presence of the carboxylic acid group may allow for increased solubility in alkaline aqueous solutions through salt formation. |
| pKa | The carboxylic acid proton is expected to be acidic, with a pKa value estimated to be in the range of 3-5, typical for propanoic acid derivatives. |
Synthesis and Purification
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a logical and well-established synthetic route is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.[3]
2.1. Proposed Synthesis Pathway: Williamson Ether Synthesis
The proposed two-step synthesis involves the formation of a phenoxide from 2-chloro-4-nitrophenol, followed by its reaction with an ester of 2-bromo-2-methylpropanoic acid, and subsequent hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed synthesis pathway for this compound.
2.1.1. Step 1: Synthesis of Precursors
-
2-Chloro-4-nitrophenol: This precursor can be synthesized from 4-nitrophenol through chlorination. A common method involves reacting 4-nitrophenol with hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide.[2]
-
Ethyl 2-bromo-2-methylpropionate: This reactant can be prepared from 2-methylpropanoic acid (isobutyric acid) through bromination and subsequent esterification.
2.1.2. Step 2: Williamson Ether Synthesis and Hydrolysis
Experimental Protocol (Proposed):
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-nitrophenol in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF). Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol and form the corresponding phenoxide.
-
Ether Formation: To the stirred suspension, add ethyl 2-bromo-2-methylpropionate dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of the Ester: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.
-
Hydrolysis to the Carboxylic Acid: The purified ester is then dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to reflux for a few hours to facilitate the hydrolysis of the ester.
-
Acidification and Final Product Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.
2.2. Purification and Characterization
The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Characterization and confirmation of the structure should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for confirming the connectivity of the atoms and the overall structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carboxylic acid (O-H and C=O stretching) and the nitro group (N-O stretching).
-
Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.
Potential Biological Activity and Mechanism of Action
While there is no direct evidence for the biological activity of this compound, the presence of the nitrophenoxy moiety in other molecules suggests potential therapeutic applications, particularly as an antiviral agent.
3.1. Antiviral Potential
Research on other nitrophenoxy-containing compounds has demonstrated antiviral properties. For instance, a study on 4-(2-nitrophenoxy)benzamide derivatives showed significant in vitro antiviral activities against Adenovirus, HSV-1, and coxsackievirus.[4] The proposed mechanism for these compounds involves the inhibition of deubiquitinase (DUB) enzymes, which are crucial for the replication of many viruses.[4]
Another related compound, 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide, was found to be an effective inhibitor of Human enterovirus A71 (EV-A71) infection.[5] This compound was shown to inhibit the post-entry stages of the viral replication cycle by reducing viral RNA replication.[5]
Caption: Hypothesized antiviral mechanism of action.
3.2. Other Potential Applications
The structural similarity to fibrates, a class of antidyslipidemic agents, suggests that this compound could be investigated for activity related to lipid metabolism.[2] Fibrates are known to modulate the activity of peroxisome proliferator-activated receptors (PPARs).
Safety and Toxicology
No specific toxicological data for this compound is available. Therefore, a precautionary approach based on the toxicity of related chemical classes is essential.
4.1. General Hazards of Chloronitrophenoxy Compounds
Compounds containing chloronitrophenol moieties are generally considered hazardous. Chlorophenols are known to be toxic and can be absorbed through the skin.[6] Nitroaromatic compounds can also exhibit toxicity.
4.2. Handling and Safety Precautions
Given the lack of specific data, this compound should be handled with care in a laboratory setting. The following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Containment: Take measures to prevent the release of the compound into the environment.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
4.3. Predictive Toxicology (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential toxicity of this compound based on its chemical structure.[6][7][8][9][10] Such in silico methods can provide initial estimates of potential hazards and guide further experimental toxicological studies.
Analytical Methods
For the analysis and quantification of this compound in various matrices, standard chromatographic techniques are recommended.
5.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with a UV detector is a suitable method for the analysis of this compound due to the presence of the chromophoric nitro-aromatic system.
5.2. Gas Chromatography (GC)
For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) would be necessary. GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural information.
Conclusion and Future Directions
This compound is a compound with potential for further investigation, particularly in the field of antiviral drug discovery. This guide has outlined its chemical identity, a plausible synthetic route, and its potential biological activities and safety considerations based on the current understanding of related compounds.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full characterization using modern analytical techniques are necessary.
-
In Vitro Biological Screening: The compound should be screened against a panel of viruses to determine its antiviral spectrum and potency.
-
Mechanism of Action Studies: If antiviral activity is confirmed, further studies should be conducted to elucidate its precise mechanism of action.
-
Toxicological Evaluation: Comprehensive in vitro and in vivo toxicological studies are required to assess its safety profile.
This foundational guide provides a starting point for researchers to unlock the full potential of this intriguing molecule.
References
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Pizzo, F., et al. (2019). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 11, 45-53. Available at: [Link]
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Zhou, G., et al. (2021). Discovery of 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide as EV-A71 infection inhibitor. Biochemical Pharmacology, 194, 114820. Available at: [Link]
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Hewitt, M., et al. (2020). The predictivity of QSARs for toxicity: Recommendations for improving model performance. LJMU Research Online. Available at: [Link]
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Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. Available at: [Link]
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An In-Depth Technical Guide to 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, a compound of interest in various chemical and biological research fields. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs to project its chemical properties, potential synthetic pathways, and likely applications. By examining the constituent functional groups and the structure-activity relationships of similar compounds, this guide offers a robust theoretical framework for researchers embarking on studies involving this molecule.
Molecular Profile and Physicochemical Properties
Based on its chemical nomenclature, the structure of this compound can be precisely determined. This allows for the calculation of its fundamental molecular properties.
The molecular structure consists of a 2-methylpropanoic acid moiety linked via an ether bond to a 2-chloro-4-nitrophenol ring.
Table 1: Calculated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClNO₅ |
| Molecular Weight | 259.64 g/mol |
| Canonical SMILES | CC(C)(C(=O)O)OC1=C(C=C(C=C1)[O-])Cl |
| InChI Key | (Predicted) |
| Appearance | (Predicted) Crystalline solid |
| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and diethyl ether. |
| pKa (acidic) | (Predicted) ~3-4 (due to the carboxylic acid group) |
Projected Synthesis Pathways
The synthesis of this compound is not explicitly detailed in readily available literature. However, established organic synthesis methodologies for structurally similar compounds provide a strong basis for predicting viable synthetic routes. A common and effective method for creating such ether linkages is the Williamson ether synthesis.
Williamson Ether Synthesis Approach
This is a plausible and widely used method for preparing aryl ethers. The reaction would proceed in two main steps:
-
Deprotonation of the Phenol: 2-Chloro-4-nitrophenol is treated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic alkyl halide, in this case, an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropionate). This is followed by hydrolysis of the ester to yield the carboxylic acid. A similar synthesis has been successfully used for 2-Methyl-2-(4-nitrophenoxy)propanoic acid[1].
Sources
An In-Depth Technical Guide to 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid: Structural Analogs and Derivatives as Modulators of Peroxisome Proliferator-Activated Receptors
Abstract
This technical guide provides a comprehensive overview of 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid, a member of the phenoxyisobutyric acid class of compounds. We delve into its structural analogs and derivatives, exploring their synthesis, biological activities, and structure-activity relationships (SAR). A primary focus is placed on their role as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the α subtype, which are critical regulators of lipid metabolism and inflammation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery. We will explore potential therapeutic applications, from dyslipidemia to viral and parasitic diseases, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.
Introduction: The Fibrate Pharmacophore and Beyond
The this compound scaffold belongs to a well-established class of drugs known as fibrates. These phenoxyisobutyric acid derivatives have been a cornerstone in the management of dyslipidemia for decades.[1][2] Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[3][4] The activation of PPARα leads to a desirable modulation of a patient's lipid profile, characterized by a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4]
The core structure of this compound, with its substituted phenoxy ring linked to an isobutyric acid moiety, represents a key pharmacophore for PPARα agonism. The substituents on the aromatic ring, in this case, a chlorine atom at the 2-position and a nitro group at the 4-position, are expected to significantly influence the molecule's binding affinity and efficacy at the receptor. This guide will explore the nuances of these substitutions and their impact on biological activity.
Beyond their established role in lipid management, emerging research has unveiled a broader spectrum of biological activities for fibrate-like molecules, including anti-inflammatory, antiviral, and antiparasitic effects.[5][6][7] This suggests that the therapeutic potential of structural analogs and derivatives of this compound may extend far beyond cardiovascular disease.
Synthesis of this compound and its Analogs
The synthesis of the title compound and its structural analogs generally follows a convergent strategy, primarily involving the Williamson ether synthesis. This typically entails the reaction of a substituted phenol with an α-halo isobutyrate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
General Synthetic Pathway
A plausible and commonly employed synthetic route is outlined below:
Caption: General synthetic route for this compound.
The initial step involves the deprotonation of 2-chloro-4-nitrophenol with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces the bromide from ethyl 2-bromo-2-methylpropionate in an SN2 reaction to form the ester intermediate. Subsequent hydrolysis of the ethyl ester, typically under basic conditions followed by acidification, yields the final carboxylic acid product.
Detailed Experimental Protocol: Synthesis of a Clofibric Acid Analog
The following protocol is adapted from established procedures for the synthesis of clofibric acid analogs and can be modified for the preparation of this compound.[8]
Step 1: Synthesis of Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
-
To a solution of 4-chlorophenol (1 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromo-2-methylpropionate (1.2 eq.) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired ester.
Step 2: Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)
-
Dissolve the purified ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (1 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide or potassium hydroxide (2-3 eq.) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a mineral acid (e.g., 2N HCl) to a pH of 1-2, resulting in the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Biological Activity and Mechanism of Action
The primary biological target of this compound and its analogs is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
PPARα Agonism and Regulation of Lipid Metabolism
PPARα is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9]
Caption: Mechanism of action of PPARα agonists.
The activation of PPARα by fibrates and their analogs leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase.[10] It also increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and apolipoproteins A-I and A-II, key components of HDL.[4]
Anti-inflammatory Properties
Beyond its role in lipid metabolism, PPARα activation exhibits significant anti-inflammatory effects. This is primarily achieved through the transrepression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB).[5] By interfering with the NF-κB signaling pathway, PPARα agonists can reduce the expression of various inflammatory mediators, including cytokines and adhesion molecules.
Potential Antiviral and Antiparasitic Activities
Recent studies have suggested that fibrates may possess antiviral and antiparasitic properties. For instance, fenofibric acid, the active metabolite of fenofibrate, has been shown to inhibit the replication of SARS-CoV-2 in cell culture models.[11] The proposed mechanism involves the destabilization of the receptor-binding domain (RBD) of the viral spike protein and inhibition of its binding to the ACE2 receptor.[11] Furthermore, some phenoxyisobutyric acid derivatives have demonstrated activity against parasitic organisms like Plasmodium falciparum, the causative agent of malaria.[12]
Structure-Activity Relationships (SAR)
The potency and selectivity of 2-phenoxy-2-methylpropanoic acid derivatives as PPARα agonists are highly dependent on the nature and position of substituents on the phenoxy ring.
| Compound/Analog | Substituents | PPARα Activity (EC50) | Reference |
| Fenofibric Acid | 4-chlorobenzoyl | 9.47 µM | [13] |
| Bezafibrate | 4-chloro-benzamidoethyl | 30.4 µM | [13] |
| GW590735 | 4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)-thiazol-5-ylcarbonyl)amino)methyl) | 4 nM | [1] |
| GW2331 | Varies | 50 nM (human) | [10] |
Key SAR observations include:
-
The Carboxylic Acid Moiety: The acidic head group is crucial for activity, as it forms key interactions with amino acid residues in the ligand-binding pocket of PPARα.
-
The Phenoxy Ring: The nature and position of substituents on the aromatic ring significantly impact potency and selectivity. Electron-withdrawing groups are often found in potent analogs.
-
The Gem-Dimethyl Group: The two methyl groups on the α-carbon of the propanoic acid chain are important for optimal positioning within the binding pocket.
-
The Linker and Tail Group: The introduction of more complex substituents at the 4-position of the phenoxy ring can lead to highly potent and selective PPARα agonists, as exemplified by GW590735.[1]
For the title compound, this compound, the presence of two electron-withdrawing groups (chloro and nitro) on the phenoxy ring suggests it is likely to be a potent PPARα agonist. The ortho-chloro substituent may also influence the conformation of the molecule, potentially affecting its binding affinity.
Experimental Protocols for Biological Evaluation
PPARα Transactivation Assay
This cell-based assay is a standard method to quantify the agonist activity of a compound on PPARα.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.
-
Transfection: Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compound for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay measures the effect of the compound on the expression of known PPARα target genes.
-
Cell Culture and Treatment: Treat a relevant cell line (e.g., HepG2) with the test compound for a specified period.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for PPARα target genes (e.g., CPT1A, CD36) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression compared to a vehicle-treated control.
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An In-depth Technical Guide to the Potential Biological Activity of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
Foreword: From Structural Analogy to Predictive Biological Function
In the landscape of chemical and pharmaceutical research, the exploration of novel molecular entities is the cornerstone of innovation. This guide focuses on 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, a compound for which direct biological data is not yet widely available. However, the absence of specific data is not a terminus but a starting point for predictive analysis based on well-established structure-activity relationships (SAR). The structural motifs inherent in this molecule—the phenoxypropanoic acid core, the chloro and nitro functional groups—are all well-represented in a multitude of biologically active compounds.
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive overview of the potential biological activities of this compound by dissecting its constituent parts and drawing parallels from analogous structures. We will delve into its plausible synthesis, hypothesize its biological targets, and provide detailed experimental workflows to systematically investigate these predictions. The objective is to furnish a robust scientific framework to unlock the potential of this intriguing molecule.
Molecular Profile and Proposed Synthesis
The structure of this compound combines a phenoxypropanoic acid backbone with a chloro and a nitro group on the phenyl ring. Each of these components contributes to the potential bioactivity.
-
Phenoxypropanoic Acid Core: This scaffold is famously associated with herbicidal activity, particularly as inhibitors of acetyl-CoA carboxylase (ACCase). It is also found in various therapeutic agents.
-
2-Methylpropanoic Acid Moiety: This feature is present in numerous compounds with diverse biological activities, including anti-inflammatory drugs (e.g., ibuprofen) and compounds with antidyslipidemic properties.
-
Chloro and Nitro Groups: The presence of halogens and nitro groups on aromatic rings is a common strategy in medicinal chemistry to modulate the electronic and pharmacokinetic properties of a molecule. These groups are known to be present in compounds with antimicrobial, antiviral, and antiprotozoal activities.[1]
Proposed Synthetic Pathway
A plausible and efficient synthesis can be extrapolated from standard organic chemistry principles and existing literature on similar compounds. A two-step process is proposed:
-
Williamson Ether Synthesis: Reaction of 2-chloro-4-nitrophenol with an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropionate) in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF).
-
Ester Hydrolysis: Subsequent hydrolysis of the resulting ester under either acidic or basic conditions to yield the final carboxylic acid product.
Caption: A tiered experimental workflow for biological evaluation.
Detailed Protocol: Herbicidal Activity Screening
Objective: To assess the pre- and post-emergence herbicidal activity of the compound against representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.
Methodology:
-
Preparation of Test Compound: Prepare stock solutions of the compound in a suitable solvent (e.g., acetone) with a surfactant. Create serial dilutions to achieve application rates of 2000, 1000, 500, and 250 g/ha.
-
Pre-emergence Assay:
-
Sow seeds of test plants in pots filled with sterilized soil.
-
Immediately after sowing, apply the test solutions evenly to the soil surface.
-
Grow the plants in a controlled environment (25°C, 12h light/dark cycle).
-
After 14-21 days, assess the herbicidal effect by visual inspection of phytotoxicity (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the aerial parts compared to a vehicle-treated control.
-
-
Post-emergence Assay:
-
Grow test plants until they reach the 2-3 leaf stage.
-
Apply the test solutions as a foliar spray until runoff.
-
Return plants to the controlled environment.
-
Assess the herbicidal effect as described for the pre-emergence assay after 14-21 days.
-
Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the compound's ability to selectively inhibit COX-1 and COX-2 enzymes.
Methodology:
-
Assay Principle: Use a commercial colorimetric or fluorometric COX inhibitor screening assay kit. These kits typically measure the peroxidase component of COX activity.
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.
-
Add various concentrations of the test compound (e.g., from 0.01 µM to 100 µM) or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percent inhibition versus the log of the inhibitor concentration. The selectivity index can be calculated as IC50(COX-1) / IC50(COX-2).
Summary of Postulated Activities and Data Interpretation
The potential biological activities of this compound are summarized below. A positive result in the initial screening assays would warrant progression to more detailed studies.
| Potential Activity | Structural Basis | Primary Screening Assay | Mechanism of Action Assay | Interpretation of a Positive 'Hit' |
| Herbicidal | Phenoxypropionic acid | Pre- & post-emergence weed assay | In vitro ACCase inhibition | High phytotoxicity, especially in grasses. Warrants dose-response and crop safety studies. |
| Anti-inflammatory | Aryl propionic acid | COX-1/COX-2 inhibition assay | In vivo models (e.g., carrageenan-induced paw edema) | Low IC50 value, particularly for COX-2, suggests potential as a selective NSAID. |
| Antiviral | Chloro-nitro-phenyl | Picornavirus plaque reduction | Viral RNA synthesis inhibition assay | Significant reduction in viral plaques at non-cytotoxic concentrations. |
| Antimicrobial | Chloro-nitro-phenyl, Phenoxyacetic acid | MIC determination against bacteria/fungi | Time-kill kinetics, mechanism studies | Low MIC values indicate potential for development as an antibiotic or antifungal agent. |
| Antidyslipidemic | 2-Methyl-2-(nitrophenoxy) propanoic acid analog | In vitro adipocyte lipid accumulation assay | PPARα/γ activation assays | Reduction in lipid accumulation suggests potential as a lipid-lowering agent. |
Conclusion and Future Directions
This compound stands as a molecule of significant untapped potential. By leveraging structure-activity relationship data from analogous compounds, we have constructed a scientifically grounded framework for its investigation. The pronounced structural similarities to potent herbicides, established therapeutic drug classes, and other bioactive molecules strongly suggest that this compound is not inert.
The most promising avenues for immediate investigation are its potential as a graminicide (grass-specific herbicide) and as a therapeutic agent with anti-inflammatory or antiviral properties. The experimental workflows detailed in this guide provide a clear and logical progression for screening and mechanistic studies.
Successful identification of a potent biological activity would trigger the next phase of research, including:
-
Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Testing in animal models for therapeutic indications or field trials for herbicidal applications.
-
Toxicology and Safety Pharmacology: Comprehensive evaluation to ensure a favorable safety profile.
This guide is intended to be a catalyst for research, providing the foundational knowledge and experimental design necessary to explore the biological landscape of this compound.
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PrepChem. (n.d.). Synthesis of 2-(2-carboxy-4-chloro-6-nitrophenoxy)propionic acid. Retrieved from [Link]
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Tchoukoua, A., et al. (2020). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Molecules, 25(18), 4205. Retrieved from [Link]
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Japan Society for Bioscience, Biotechnology, and Agrochemistry. (n.d.). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Retrieved from [Link]
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PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved from [Link]
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ACS Publications. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]
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PubMed. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Retrieved from [Link]
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National Institutes of Health. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
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Spectroscopic Profile of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid: A Technical Guide
Introduction
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is a compound of interest within the broader class of phenoxyalkanoic acids. This class includes molecules with diverse biological activities, and as such, detailed structural elucidation is paramount for understanding their function and for the development of new chemical entities. Spectroscopic analysis provides a fundamental and non-destructive means to confirm the molecular structure and purity of synthesized compounds.
This technical guide presents a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This approach provides researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.
Molecular Structure and Functional Group Analysis
The structural integrity of a molecule is the foundation of its chemical and biological properties. A thorough analysis of its constituent functional groups is the first step in predicting its spectroscopic behavior.
Caption: Molecular structure of this compound.
The molecule comprises a 2-chloro-4-nitrophenoxy moiety linked via an ether bond to a 2-methylpropanoic acid group. The key functional groups that will give rise to characteristic spectroscopic signals are:
-
Aromatic Ring: A substituted benzene ring with three distinct protons.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly influence the electronic environment of the aromatic ring.
-
Chloro Group (-Cl): An electronegative atom that will also affect the aromatic proton and carbon chemical shifts.
-
Ether Linkage (C-O-C): Connecting the aromatic and aliphatic portions of the molecule.
-
Carboxylic Acid (-COOH): With a characteristic acidic proton and a carbonyl group.
-
Gem-dimethyl Group (-C(CH₃)₂): Two chemically equivalent methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the two equivalent methyl groups, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the proximity to electronegative atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 | Doublet (d) | 1H | Aromatic H adjacent to NO₂ |
| ~ 8.0 | Doublet of doublets (dd) | 1H | Aromatic H between Cl and NO₂ |
| ~ 7.1 | Doublet (d) | 1H | Aromatic H adjacent to O |
| ~ 1.6 | Singlet (s) | 6H | 2 x CH₃ |
| > 10.0 | Broad Singlet (br s) | 1H | COOH |
Interpretation: The aromatic region is expected to show a complex splitting pattern due to the coupling between the three non-equivalent protons. The proton ortho to the nitro group will be the most deshielded due to the strong electron-withdrawing nature of this group. The two methyl groups are equivalent and will appear as a singlet. The carboxylic acid proton is typically broad and appears at a high chemical shift, and its position can be concentration-dependent.[1]
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the symmetry of the gem-dimethyl group, a total of nine distinct carbon signals are predicted.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 175-180 | C=O (Carboxylic acid) |
| ~ 155-160 | Aromatic C-O |
| ~ 140-145 | Aromatic C-NO₂ |
| ~ 125-130 | Aromatic C-H |
| ~ 120-125 | Aromatic C-H |
| ~ 115-120 | Aromatic C-Cl |
| ~ 110-115 | Aromatic C-H |
| ~ 80-85 | Quaternary C of propanoic acid |
| ~ 20-25 | 2 x CH₃ |
Interpretation: The carbonyl carbon of the carboxylic acid is expected at the lowest field (~175-180 ppm).[2] The aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts determined by the attached substituents. The quaternary carbon of the propanoic acid moiety will be downfield due to the adjacent oxygen atom. The two equivalent methyl carbons will appear at a high field.[2]
Experimental Protocol: NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra.
A standard protocol for acquiring high-quality NMR spectra involves careful sample preparation, instrument setup, and data processing.[3][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]
-
Instrument Setup: The NMR spectrometer (e.g., 400 MHz) is locked onto the deuterium signal of the solvent. The probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized through shimming.
-
Data Acquisition: For a ¹H spectrum, a sufficient number of scans (e.g., 16) are acquired to achieve a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans (e.g., 1024 or more) are typically required.[4]
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shift axis is calibrated relative to the internal standard. For ¹H spectra, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1700-1725 (strong) | C=O stretch | Carboxylic acid |
| 1500-1550 and 1335-1355 (strong) | N-O asymmetric and symmetric stretch | Nitro group |
| 1200-1250 (strong) | C-O stretch | Aryl ether |
| 1050-1150 (medium) | C-O stretch | Carboxylic acid |
| 700-800 (medium) | C-Cl stretch | Aryl chloride |
Interpretation: The IR spectrum is expected to be dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.[5] A strong, sharp peak around 1700-1725 cm⁻¹ will correspond to the C=O stretch of the carboxyl group.[5] Two strong absorptions are predicted for the nitro group. The presence of an aryl ether linkage will be indicated by a strong band in the 1200-1250 cm⁻¹ region. A band in the 700-800 cm⁻¹ range can be attributed to the C-Cl stretching vibration.
Experimental Protocol: IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal is typically recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum Data (Electron Ionization)
-
Molecular Ion (M⁺): m/z ≈ 259 and 261 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
-
Major Fragment Ions (m/z):
-
Loss of -COOH: [M - 45]⁺
-
Loss of -C(CH₃)₂COOH: [M - 101]⁺ (cleavage of the ether bond)
-
Formation of the 2-chloro-4-nitrophenoxy cation: [Cl(NO₂)C₆H₃O]⁺
-
Further fragmentation of the aromatic ring: Loss of NO₂, Cl, etc.
-
Interpretation: The mass spectrum under electron ionization (EI) conditions is expected to show a molecular ion peak, which will appear as a pair of peaks separated by two mass units, reflecting the isotopic abundance of chlorine. The fragmentation pattern will likely be dominated by the cleavage of the bonds adjacent to the ether oxygen and the loss of the carboxylic acid group.
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (for EI), leading to the formation of a molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed fingerprint of the molecule, enabling researchers to confidently verify its synthesis and purity. The provided experimental protocols represent standard methodologies that can be adapted to the specific instrumentation available in any modern analytical laboratory. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities, promoting scientific integrity and accelerating research and development.
References
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
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Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. (2022). Retrieved from [Link]
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infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC - NIH. (n.d.). Retrieved from [Link]
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State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. (n.d.). Retrieved from [Link]
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Infrared spectroscopy correlation table - Wikipedia. (n.d.). Retrieved from [Link]
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Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018). Retrieved from [Link]
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mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
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Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
Foreword: Navigating the Data Chasm
In the landscape of drug discovery and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper to bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. This guide focuses on 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid , a molecule for which publicly available, experimentally determined solubility data is scarce. The absence of such data necessitates a foundational, first-principles approach.
This document, therefore, serves a dual purpose. Firstly, it provides a theoretical framework for predicting the solubility behavior of the title compound based on its molecular structure. Secondly, and more critically, it offers a detailed, field-proven experimental playbook for researchers to determine its solubility profile across a spectrum of relevant solvents. As Senior Application Scientists, we do not merely provide data; we empower our colleagues with the methodologies to generate their own robust and reliable results.
Molecular Structure and its Physicochemical Implications
To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule is a derivative of phenoxyalkanoic acid, a class of compounds known for their diverse biological activities, including herbicidal properties[1][2][3].
Key Structural Features:
-
Carboxylic Acid Group (-COOH): This functional group is the primary determinant of the molecule's acidic character and its potential for aqueous solubility, especially at neutral to alkaline pH. Carboxylic acids can act as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like water and alcohols[4][5]. The solubility of carboxylic acids in water generally decreases as the carbon chain length increases[4].
-
Aromatic Ring (Phenoxy group): The phenyl ring introduces a significant nonpolar, hydrophobic character to the molecule. This region will favor interactions with nonpolar or moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions[6].
-
Chloro and Nitro Substituents (-Cl, -NO₂): These electron-withdrawing groups have a profound impact on the electronic properties of the aromatic ring and the overall polarity of the molecule[4][7]. The nitro group, in particular, is a strong electron-withdrawing group that can increase the acidity of the carboxylic acid and also contribute to polar interactions[8][9]. The presence of these polar substituents can slightly enhance solubility in polar solvents compared to an unsubstituted aromatic ring.
-
Ether Linkage (-O-): The ether group introduces some polarity and can act as a hydrogen bond acceptor.
-
Methyl Groups (-CH₃): These aliphatic groups contribute to the nonpolar character of the molecule.
Predicted Solubility Profile:
Based on this structural analysis, a bifurcated solubility profile is anticipated:
-
Aqueous Solubility: The compound is expected to be slightly soluble in water[2]. Its solubility will be highly pH-dependent. In acidic media (pH < pKa), the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in water.
-
Organic Solvent Solubility: Due to the substantial nonpolar regions of the molecule (aromatic ring, methyl groups), good solubility is predicted in a range of organic solvents. Moderately polar to polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are likely to be effective. Solubility in nonpolar solvents like hexane or toluene is expected to be lower due to the presence of the polar carboxylic acid, chloro, and nitro groups. Alcohols like methanol and ethanol, being protic, should also be effective solvents.
Experimental Determination of Solubility: A Methodological Blueprint
In the absence of established data, rigorous experimental determination is the only path to certainty. We will detail two cornerstone methodologies: the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is crucial for the researcher to understand the difference between thermodynamic and kinetic solubility, as the values can differ significantly and have different implications[10][11][12].
-
Thermodynamic Solubility is the true equilibrium solubility of a compound. It is the maximum concentration of a substance that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved states[10][13]. This is the "gold standard" for solubility determination.
-
Kinetic Solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a more soluble state (typically from a high-concentration DMSO stock)[12][14]. It is a measure of how well a compound stays in solution under non-equilibrium conditions and is often used in high-throughput screening.
The following diagram illustrates the conceptual difference between these two important parameters.
Caption: Fig. 1: Conceptual workflow for thermodynamic vs. kinetic solubility.
Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility[15][16].
Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume (e.g., 1-2 mL) of the desired solvent to each vial. A range of solvents should be tested, including:
-
Water (and buffered solutions at various pH values, e.g., pH 2.0, 5.0, 7.4)
-
Methanol
-
Ethanol
-
Acetone
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Hexane
-
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)[15][17].
-
Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24 hours, but for some compounds, 48-72 hours may be necessary. It is advisable to take measurements at multiple time points (e.g., 24h, 48h) to ensure the concentration has plateaued[17].
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining microscopic particles. Alternatively, centrifuge the vials at high speed and carefully sample the supernatant.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[13][18][19][20][21]. A C18 column is often suitable for the separation of organic acids[18]. The detection wavelength should be set to a λmax of the compound.
-
Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.
-
The following diagram outlines the shake-flask experimental workflow.
Caption: Fig. 2: Experimental workflow for the shake-flask solubility assay.
Data Presentation and Interpretation
The quantitative results from the shake-flask method should be compiled into a clear and concise table for easy comparison.
Table 1: Predicted and Experimentally Determined Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (µg/mL) |
| Water (pH 7.4) | Polar Protic | Low to Moderate | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Acetonitrile | Polar Aprotic | Moderate to High | To be determined |
| DMSO | Polar Aprotic | Very High | To be determined |
| Ethyl Acetate | Moderately Polar | Moderate | To be determined |
| Hexane | Nonpolar | Very Low | To be determined |
Interpreting the Results:
The experimental data will either confirm or refine the initial predictions based on molecular structure.
-
High solubility in polar protic solvents (water, methanol, ethanol) would indicate that the hydrogen bonding capabilities of the carboxylic acid group are the dominant intermolecular force.
-
High solubility in polar aprotic solvents (DMSO, acetone) would highlight the importance of dipole-dipole interactions with the nitro and chloro groups, as well as the ether linkage.
-
Low solubility in nonpolar solvents (hexane) would confirm the overall polar nature of the molecule, where the polar functional groups outweigh the nonpolar aromatic ring and methyl groups.
Conclusion: A Path Forward
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While pre-existing data is limited, a systematic approach combining theoretical prediction with rigorous experimental validation, as outlined in the provided shake-flask protocol, will yield the critical data required by researchers, scientists, and drug development professionals. The principles and methodologies detailed herein are not only applicable to the title compound but can be readily adapted for the characterization of other novel chemical entities, ensuring a solid foundation for subsequent research and development activities.
References
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Cycoń, M., et al. (2024). Can the pH-dependent adsorption of phenoxyalkanoic herbicides in soils be described with a single equation?. Environmental Science and Pollution Research. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Carboxylic Acids and Nitriles. Retrieved from [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Li, H., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Foods. Retrieved from [Link]
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Fiese, E. F., & Hagen, T. A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
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ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. Retrieved from [Link]
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Master Organic Chemistry. (2010). Functional Groups. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
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Wojsz, A., & Staszewski, D. (2021). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. Molecules. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The Comparative Egects of the Nitro-, Carboxyl, and Sulphonic Acid Groups on the Hydrolysis of Aryl. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Al-Zuhairi, A. J., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Applied Sciences. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]
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Chemaxon. (n.d.). Solubility Predictor. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
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Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Mobley, D. L., & Klimovich, P. V. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
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ResearchGate. (2025). Determination of Organic Acids in Orange Fruit by HPLC. Retrieved from [Link]
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Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]
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Scribd. (n.d.). Aromatic Acids: Properties & Reactions. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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ScienceDirect. (2025). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Solubility and Molecular Structure. Retrieved from [Link]
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]
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ResearchGate. (2025). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. Retrieved from [Link]
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Axios Research. (n.d.). 2-(2-Formyl-4-Nitrophenoxy)-Hexanoic Acid. Retrieved from [Link]
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A Technical Guide to 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid: A Fibrate Analogue with Latent Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, a halogenated and nitrated derivative of the core fibrate structure. While the specific discovery and developmental history of this particular analogue are not extensively documented in publicly available literature, its structural relationship to the well-established class of fibrate drugs provides a strong foundation for understanding its putative synthesis, mechanism of action, and potential therapeutic applications. This guide will delve into the historical context of fibrate discovery, the established synthetic routes for related compounds, its anticipated biological activities, and future research directions.
Introduction: The Legacy of Fibrates
The story of this compound is intrinsically linked to the broader history of fibrate drugs, a class of lipid-lowering agents that have been in clinical use for decades. The journey began with the discovery of clofibrate in 1962, which was found to effectively reduce plasma cholesterol and triglycerides. This discovery paved the way for the development of a series of structurally related compounds, all centered around the 2-phenoxy-2-methylpropanoic acid pharmacophore.
Fibrates exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects, including increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL).
The enduring interest in fibrate chemistry stems from the continuous search for analogues with improved efficacy, better safety profiles, and potentially novel therapeutic applications beyond dyslipidemia. The subject of this guide, this compound, represents a specific exploration of this chemical space, incorporating chloro and nitro functionalities that are known to modulate the physicochemical and biological properties of drug molecules.
Physicochemical Properties and Structural Analysis
A clear understanding of the physicochemical properties of this compound is essential for any research and development endeavor. While experimental data for this specific molecule is scarce, we can infer its likely characteristics based on its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₀ClNO₅ | Based on chemical structure |
| Molecular Weight | 259.64 g/mol | Calculated from the molecular formula |
| Appearance | Likely a crystalline solid | Typical for small organic molecules of this nature |
| Solubility | Poorly soluble in water, soluble in organic solvents | The hydrophobic phenyl ring and chloro substituent will dominate over the polar carboxylic acid and nitro groups. |
| Acidity (pKa) | Estimated to be around 3-4 | The carboxylic acid moiety is the primary acidic functional group. |
The introduction of a chlorine atom at the ortho position and a nitro group at the para position of the phenoxy ring is expected to significantly influence the molecule's electronic and conformational properties. The electron-withdrawing nature of both substituents will impact the acidity of the carboxylic acid and the overall lipophilicity of the compound.
Figure 1: Chemical structure of this compound.
Putative Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Figure 2: Proposed Williamson ether synthesis for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Intermediate Ethyl Ester
-
To a stirred solution of 2-chloro-4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (for acetone) or around 80-100 °C (for DMF) for 1 hour to facilitate the formation of the phenoxide salt.
-
To the reaction mixture, add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise.
-
Continue to heat the reaction mixture at reflux for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (3.0 eq), to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of 1-2 with a strong acid, such as concentrated hydrochloric acid, while cooling in an ice bath.
-
The desired product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Anticipated Biological Activities and Mechanism of Action
Based on its structural similarity to the fibrate class of drugs, the primary anticipated biological activity of this compound is the modulation of lipid metabolism through the activation of PPARα.
Hypolipidemic Activity
The core 2-phenoxy-2-methylpropanoic acid scaffold is the key pharmacophore responsible for PPARα agonism. The chloro and nitro substituents on the phenyl ring are likely to influence the binding affinity and efficacy of the molecule at the PPARα receptor. It is plausible that this compound would exhibit hypolipidemic effects, including a reduction in plasma triglycerides and an increase in HDL cholesterol. In vivo studies in animal models of hyperlipidemia would be necessary to confirm and quantify this activity.
Antiviral Potential
A significant finding in the literature is the discovery of an andrographolide derivative containing the 2-chloro-4-nitrophenoxy moiety, which exhibits potent antiviral activity against Human enterovirus A71 (EV-A71).[1] This compound, 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide, was found to inhibit the post-entry stages of the EV-A71 viral replication cycle.[1] This suggests that the 2-(2-chloro-4-nitrophenoxy) fragment itself may contribute to antiviral activity, potentially through a mechanism independent of PPARα agonism. Further investigation is warranted to explore the potential of this compound as a standalone antiviral agent or as a scaffold for the development of novel antiviral drugs.
Figure 3: Potential biological activities and mechanisms of action.
Future Research and Development Directions
The exploration of this compound and its derivatives presents several exciting avenues for future research:
-
Definitive Synthesis and Characterization: The first crucial step is the unambiguous synthesis and complete spectroscopic characterization of the compound to confirm its structure and purity.
-
In Vitro and In Vivo Evaluation of Hypolipidemic Activity: A thorough investigation of its PPARα agonistic activity in cell-based assays and its lipid-lowering efficacy in animal models of dyslipidemia is required.
-
Exploration of Antiviral Activity: Screening the compound against a panel of viruses, particularly enteroviruses, would be a logical next step to validate the preliminary findings from the andrographolide derivative.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chloro and nitro substituents, as well as the propanoic acid side chain, would provide valuable insights into the structural requirements for both hypolipidemic and antiviral activities.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its potential development as a therapeutic agent.
Conclusion
While the history and discovery of this compound remain to be fully elucidated, its structural heritage as a fibrate analogue provides a strong rationale for its investigation as a potential therapeutic agent. The established synthetic methodologies for this class of compounds offer a clear path for its preparation and subsequent biological evaluation. The intriguing possibility of dual hypolipidemic and antiviral activities makes this molecule a compelling target for further research in the fields of medicinal chemistry and drug discovery. This technical guide serves as a foundational resource for scientists and researchers poised to unlock the full therapeutic potential of this and related fibrate analogues.
References
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Dai, K., Tan, J. K., Qian, W., Lee, R. C. H., Chu, J. J. H., & Zhou, G.-C. (2021). Discovery of 14S-(2′-Chloro-4′-Nitrophenoxy)-8R/S,17-Epoxy Andrographolide as an EV-A71 Infection Inhibitor. Biochemical Pharmacology, 194, 114820. [Link][1]
Sources
Methodological & Application
Application Notes and Protocols for a Herbicidal Activity Assay of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
Authored by: A Senior Application Scientist
Introduction
Phenoxyalkanoic acids represent a significant class of synthetic auxin herbicides, pivotal in the management of broadleaf weeds in various agricultural and non-crop settings.[1][2][3] The compound of interest, 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, is structurally related to well-known herbicides such as Mecoprop (MCPP) and MCPA.[1][2][4] These herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise. This document provides a comprehensive guide for researchers and scientists to evaluate the herbicidal efficacy of this compound through a series of detailed in vitro and in vivo bioassays.
The protocols outlined herein are designed to be self-validating, incorporating essential controls and dose-response analyses to ensure the generation of robust and reproducible data. We will delve into the rationale behind experimental designs, offering insights honed from extensive field experience in herbicide development.
Principle of Herbicidal Action (Hypothesized)
Based on its structural similarity to other phenoxy herbicides, this compound is presumed to act as a synthetic auxin. This mode of action involves the herbicide binding to auxin receptors in plant cells, leading to a cascade of events that disrupt normal growth processes. These include epinastic responses (twisting and curling of stems and leaves), callusing, and ultimately, senescence and death of the plant. The efficacy of such herbicides is often species-dependent, with dicotyledonous (broadleaf) plants generally exhibiting higher susceptibility than monocotyledonous (grassy) plants.
Pre-Assay Preparation and Compound Handling
Synthesis and Purification
While the synthesis of this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from related compounds. A common method involves the reaction of a substituted phenol with an alpha-haloalkanoic acid ester, followed by hydrolysis. For instance, the synthesis of a related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate followed by hydrolysis.[5] Similarly, the preparation of 4-chloro-2-methylphenoxyalkanoic acids can be achieved by reacting the corresponding 2-methylphenoxyalkanoic acid with a chlorinating agent.[6] It is imperative that the synthesized compound is purified to a high degree (>95%) to avoid confounding results from impurities. Characterization by techniques such as NMR, mass spectrometry, and elemental analysis is essential to confirm the structure and purity.
Stock Solution Preparation
Due to the acidic nature of the compound, it is recommended to prepare a stock solution by dissolving it in a suitable organic solvent such as acetone or dimethyl sulfoxide (DMSO) before diluting it in an aqueous solution containing a surfactant. The use of a surfactant enhances the spreading and penetration of the herbicide on the plant surface.
Protocol for 100 mM Stock Solution:
-
Calculate the required mass of this compound for the desired volume of 100 mM stock solution.
-
Dissolve the weighed compound in a minimal amount of acetone or DMSO.
-
Bring the solution to the final volume with the chosen solvent in a volumetric flask.
-
Store the stock solution in a tightly sealed, light-protected container at 4°C.
In Vitro Herbicidal Activity Assay
In vitro assays provide a rapid and controlled method for the initial screening of herbicidal activity.[7][8] These assays typically involve the germination of seeds or the growth of plant tissues in the presence of the test compound.
Seed Germination and Seedling Growth Assay
This assay evaluates the effect of the herbicide on seed germination and early seedling development.
Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in a suitable buffer (e.g., 1% acetone and 0.1% Tween-20 in distilled water) to achieve the desired final concentrations. A broad range of concentrations should be tested to establish a dose-response relationship.[9]
-
Plating: Place a sterile filter paper in a Petri dish and moisten it with a specific volume of the test solution or control solution (buffer without the herbicide).
-
Seed Sowing: Place a predetermined number of seeds of the selected indicator plant species (e.g., Arabidopsis thaliana, cress, lettuce for dicots; ryegrass, barnyard grass for monocots) on the moistened filter paper.[10]
-
Incubation: Seal the Petri dishes with parafilm and incubate them in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).
-
Data Collection: After a defined period (e.g., 7-14 days), measure the following parameters:
-
Germination percentage.
-
Root length.
-
Shoot length.
-
Fresh and dry weight of the seedlings.
-
-
Data Analysis: Calculate the percent inhibition for each parameter relative to the control.
Diagram of In Vitro Assay Workflow
Caption: Workflow for the in vitro seed germination and seedling growth assay.
In Vivo Herbicidal Activity Assay (Whole Plant Assay)
Whole plant assays are crucial for evaluating the herbicidal efficacy under conditions that more closely mimic a natural environment.[11]
Pre-emergence Herbicidal Activity Assay
This assay determines the herbicidal effect of the compound when applied to the soil before the emergence of weeds.
Protocol:
-
Planting: Fill pots with a standard potting mix and sow seeds of the selected weed species.
-
Herbicide Application: Immediately after sowing, apply the test solutions of this compound to the soil surface using a laboratory sprayer to ensure even coverage.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After a specified period (e.g., 21-28 days), visually assess the herbicidal effect on a scale of 0% (no effect) to 100% (complete kill). Additionally, measure the fresh and dry weight of the emerged plants.
Post-emergence Herbicidal Activity Assay
This assay evaluates the herbicidal effect when the compound is applied to emerged and actively growing weeds.
Protocol:
-
Plant Growth: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Apply the test solutions of this compound to the foliage of the plants using a laboratory sprayer.
-
Growth Conditions: Return the pots to the greenhouse or growth chamber.
-
Evaluation: After a specified period (e.g., 21-28 days), visually assess the herbicidal effect and measure the fresh and dry weight of the plants.
Data Analysis and Interpretation
Dose-Response Analysis
A key aspect of herbicide evaluation is the determination of the dose-response relationship.[12][13][14] This allows for the calculation of important parameters such as the GR50 (the dose required to cause a 50% reduction in plant growth) or ED50 (the dose that gives 50% of the maximal response).[15] The data are typically fitted to a log-logistic model.[14]
Table 1: Example of Data for Dose-Response Analysis
| Concentration (µM) | Log(Concentration) | Mean Root Length (mm) | % Inhibition |
| 0 (Control) | - | 50.2 | 0 |
| 1 | 0 | 45.1 | 10.2 |
| 10 | 1 | 30.6 | 39.0 |
| 100 | 2 | 12.3 | 75.5 |
| 1000 | 3 | 2.1 | 95.8 |
Diagram of Dose-Response Curve Generation
Caption: Logical flow for generating a dose-response curve and calculating GR50/ED50 values.
Self-Validating Systems and Controls
To ensure the trustworthiness of the results, the following controls are essential:
-
Negative Control: Plants treated with the solvent and surfactant solution but without the herbicide. This accounts for any effects of the application method itself.
-
Positive Control: A commercial herbicide with a similar mode of action (e.g., Mecoprop or MCPA) should be included to benchmark the activity of the test compound.
-
Untreated Control: Plants that are not subjected to any treatment.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the herbicidal activity of this compound. By adhering to these methodologies, researchers can generate reliable data to characterize its efficacy, selectivity, and dose-response relationship. This information is critical for the potential development of this compound as a novel herbicide.
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Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C. [Link]
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Seefeldt, S. S., et al. (1995). Log-logistic analysis of herbicide dose-response relationships. Weed Technology, 9(2), 218-227. [Link]
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Palombo, M., et al. (2007). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta Biochimica Polonica, 54(4), 741-748. [Link]
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Jia, A., et al. (2015). In vitro bioassays to evaluate complex chemical mixtures in recycled water. Water Research, 80, 1-11. [Link]
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Hulting, A. (2021). Screening Weeds for Herbicide Resistance, An Underutilized Resource. Washington State University. [Link]
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National Center for Biotechnology Information. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem. [Link]
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Lappin, H. M., et al. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology, 50(2), 429-433. [Link]
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Curran, W. S., et al. (2024). Take Action's 2025 Herbicide Classification Chart Now Available! Take Action. [Link]
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Streibig, J. C., & Kudsk, P. (1993). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Proceedings of the 10th Australian and 14th Asian-Pacific Weed Conference, 1, 57-61. [Link]
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Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
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Goparaju, C., et al. (2023). Screening and Selection for Herbicide Tolerance among Diverse Tomato Germplasms. Horticulturae, 9(12), 1289. [Link]
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Nickel, K., et al. (1997). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic Acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 63(10), 3841-3847. [Link]
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Chemical Synthesis. (n.d.). 2-chloro-2-methylpropanoic acid. Chemical Synthesis. [Link]
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Application Notes and Protocols for the Acetyl-CoA Carboxylase Inhibition Assay of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid as a potential inhibitor of acetyl-CoA carboxylase (ACC). Acetyl-CoA carboxylase is a rate-limiting enzyme in de novo fatty acid synthesis, making it a critical target in the study and treatment of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as certain types of cancer.[1][2] This guide details the scientific rationale, step-by-step protocols for a coupled spectrophotometric inhibition assay, data analysis, and interpretation, underpinned by field-proven insights to ensure experimental robustness and reproducibility.
Introduction: The Significance of Targeting Acetyl-CoA Carboxylase
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This reaction is the first committed step in the biosynthesis of fatty acids.[1] In mammals, two main isoforms of ACC exist, ACC1 and ACC2, which have distinct cellular locations and functions. ACC1 is primarily cytosolic and is abundant in lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[2]
Given its central role in lipid metabolism, the inhibition of ACC presents a promising therapeutic strategy for conditions characterized by excessive lipid accumulation.[4] The compound this compound belongs to the class of phenoxypropanoic acid derivatives. Structurally related compounds, such as 2-(p-chlorophenoxy)-2-methylpropionic acid, have been shown to inhibit ACC, suggesting that the title compound is a strong candidate for ACC inhibition.[5] This application note provides the necessary protocols to validate and quantify this inhibitory activity.
Biochemical Pathway and Principle of Inhibition
The enzymatic activity of ACC is a two-step process. First, the biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of the biotin prosthetic group. Second, the carboxyltransferase (CT) domain transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.
Figure 1: Simplified schematic of the Acetyl-CoA Carboxylase reaction and the putative inhibition site of this compound.
Recommended Assay Protocol: Coupled Spectrophotometric Method
While several methods exist for measuring ACC activity, including radiometric and LC-MS/MS-based assays, a coupled spectrophotometric assay offers a balance of sensitivity, convenience, and adaptability for high-throughput screening without the need for radioactive materials or specialized mass spectrometry equipment.[1][6] This protocol couples the production of malonyl-CoA to the oxidation of NADH by malate dehydrogenase.
Principle of the Coupled Assay
The assay relies on the following coupled reactions:
-
ACC Reaction: Acetyl-CoA + ATP + HCO₃⁻ → Malonyl-CoA + ADP + Pi
-
Coupling Reactions:
-
Malonyl-CoA is decarboxylated by fatty acid synthase (FAS) in the presence of NADPH to form a long-chain fatty acid. However, a more common and simpler coupled assay involves the conversion of malonyl-CoA and acetyl-CoA to acetoacetyl-CoA, which is then reduced by NADH in the presence of β-hydroxyacyl-CoA dehydrogenase. A more direct approach is to use a specific enzyme that consumes malonyl-CoA and oxidizes a chromogenic substrate.
-
A well-established spectrophotometric method couples the consumption of acetyl-CoA to the reduction of oxaloacetate to malate by malate dehydrogenase, which consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Figure 2: Experimental workflow for the coupled spectrophotometric ACC inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalogue # | Storage |
| Human recombinant ACC1 | Sigma-Aldrich | MAK099 | -80°C |
| Acetyl-CoA | Sigma-Aldrich | A2056 | -20°C |
| Malonyl-CoA | Sigma-Aldrich | M1651 | -20°C |
| ATP | Sigma-Aldrich | A7699 | -20°C |
| NADH | Sigma-Aldrich | N8129 | -20°C |
| Malate Dehydrogenase (MDH) | Sigma-Aldrich | M9005 | 4°C |
| Potassium Bicarbonate | Sigma-Aldrich | P9144 | Room Temp. |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp. |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp. |
| DMSO (for inhibitor) | Sigma-Aldrich | D8418 | Room Temp. |
| 96-well UV-transparent plate | Corning | 3635 | Room Temp. |
Note: Catalogue numbers are for example purposes and may be substituted with equivalent reagents.
Preparation of Solutions
-
Assay Buffer (100 mM Tris-HCl, pH 7.5): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.5 with HCl. Dilute to 100 mM for the final assay buffer.
-
Reagent Mix (prepare fresh): For each 1 ml of final reaction volume, combine the following in the assay buffer:
-
ATP: 2 mM
-
Acetyl-CoA: 0.2 mM
-
NADH: 0.2 mM
-
Potassium Bicarbonate: 20 mM
-
MgCl₂: 10 mM
-
DTT: 2 mM
-
Malate Dehydrogenase: 10 units/ml
-
-
ACC Enzyme Solution: Dilute the ACC enzyme stock in cold assay buffer to the desired final concentration (e.g., 5-10 µg/ml). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations for the IC₅₀ determination (e.g., from 10 mM down to 10 nM).
Assay Procedure
-
Plate Setup:
-
Add 180 µl of the Reagent Mix to each well of a 96-well UV-transparent plate.
-
Add 2 µl of the inhibitor dilutions (or DMSO for the vehicle control) to the respective wells.
-
Include wells for a "no enzyme" control (add 20 µl of assay buffer instead of enzyme solution).
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding 20 µl of the diluted ACC enzyme solution to each well (except the "no enzyme" control).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: Determine the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the kinetic curve for each well.
-
Correct for Background: Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
-
Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Expected Results
A successful experiment will show a dose-dependent inhibition of ACC activity by this compound. The vehicle control should exhibit a steady decrease in absorbance at 340 nm, while the inhibited wells will show a slower rate of decrease.
| Inhibitor Conc. (µM) | Rate (ΔA₃₄₀/min) | % Inhibition |
| 0 (Vehicle) | 0.050 | 0% |
| 0.1 | 0.045 | 10% |
| 1 | 0.035 | 30% |
| 10 | 0.025 | 50% |
| 100 | 0.010 | 80% |
Note: The above data is illustrative. Actual rates will depend on enzyme concentration and activity.
Alternative Advanced Protocol: LC-MS/MS-Based Assay
For a more direct and highly sensitive quantification of the reaction product, an LC-MS/MS method can be employed. This approach directly measures the formation of malonyl-CoA from acetyl-CoA.[7]
Principle
The ACC reaction is performed as described above, but it is quenched at specific time points. The reaction mixture is then analyzed by LC-MS/MS to quantify the amounts of acetyl-CoA and malonyl-CoA. The advantage of this method is its high specificity and sensitivity, and it is less prone to interference from compounds that absorb at 340 nm.[6]
Brief Protocol Outline
-
Reaction: Set up the ACC reaction with the inhibitor as in the spectrophotometric assay, but in microcentrifuge tubes.
-
Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Sample Preparation: Centrifuge the quenched reactions to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant onto a suitable LC column (e.g., C18) and elute with a gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile). Detect and quantify acetyl-CoA and malonyl-CoA using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the amount of malonyl-CoA produced and determine the percent inhibition and IC₅₀ as described previously.
Safety and Handling Precautions
-
DMSO: A combustible liquid that can facilitate the absorption of other chemicals through the skin. Handle with appropriate gloves.
-
General Reagents: Follow standard laboratory safety procedures when handling all chemicals. Consult the Safety Data Sheets (SDS) for each reagent before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Missing reagent | Double-check the preparation of the Reagent Mix. | |
| High background in "no enzyme" control | Contamination of reagents | Use fresh, high-purity reagents. |
| Non-enzymatic NADH degradation | Prepare NADH solution fresh. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and proper technique. |
| Temperature fluctuations | Ensure the plate reader is properly equilibrated to 37°C. | |
| Inhibitor insolubility | Poor solubility in assay buffer | Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells. |
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Oh, W., et al. (2020). Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis. PLOS ONE, 15(1), e0228212. Retrieved from [Link]
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Zhang, H., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry, 68, 116869. Retrieved from [Link]
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Park, H., et al. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. International Journal of Molecular Medicine, 46(3), 1195-1204. Retrieved from [Link]
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Basu, S. S., et al. (2014). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Analytical Chemistry, 86(14), 6874–6882. Retrieved from [Link]
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Hass, D., et al. (2024). Acetyl-CoA carboxylase inhibition increases retinal pigment epithelial cell fatty acid flux and restricts apolipoprotein efflux. Journal of Biological Chemistry, 107772. Retrieved from [Link]
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Numa, S., et al. (1988). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. Journal of Biochemistry, 104(2), 269-272. Retrieved from [Link]
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Nikolau, B. J., et al. (2011). A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase. Analytical Biochemistry, 411(1), 97-102. Retrieved from [Link]
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Harwood, H. J., et al. (2013). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Journal of Analytical & Bioanalytical Techniques, 4(6). Retrieved from [Link]
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Patel, K., et al. (2015). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues. Journal of Pharmaceutical and Biomedical Analysis, 115, 506-514. Retrieved from [Link]
-
Portilla, S., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. Retrieved from [Link]
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Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive drug target. Annual Review of Nutrition, 25, 1-25. Retrieved from [Link]
-
Brownsey, R. W., et al. (2000). Inhibition of Acetyl-CoA Carboxylase Isoforms by Pyridoxal Phosphate. Journal of Biological Chemistry, 275(43), 33289-33296. Retrieved from [Link]
-
Agilent Technologies. (2011). High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Acetyl-Coenzyme A Carboxylase (ACC). Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: Perfluoro-2-propoxypropanoic acid. Retrieved from [Link]
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MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Retrieved from [Link]
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- 9. fishersci.com [fishersci.com]
"2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid" cell culture-based antiviral assays
Evaluating the Antiviral Potential of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic Acid Using Cell Culture-Based Assays
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antiviral activity of the novel compound, this compound. While direct antiviral properties of this specific molecule are not yet extensively documented, related chemical moieties have shown promise. For instance, a compound containing the 2-chloro-4-nitrophenoxy group has been identified as an inhibitor of Human enterovirus A71 (EV-A71), suggesting that this structural class warrants investigation.[1] This document outlines a logical, stepwise strategy, beginning with essential cytotoxicity assessments to establish a safe therapeutic window, followed by robust primary screening assays to detect and quantify antiviral efficacy. Finally, it introduces advanced assays to begin elucidating the compound's mechanism of action. Each protocol is designed as a self-validating system with detailed rationale and necessary controls to ensure data integrity and reproducibility.
Introduction: The Rationale for Antiviral Screening
The discovery of novel antiviral agents is a cornerstone of global health security. Cell-based assays are fundamental tools in this endeavor, providing a biologically relevant environment to assess a compound's ability to inhibit viral replication without causing undue harm to the host cell.[2] This approach allows for the determination of critical parameters such as the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50), which together are used to calculate the Selectivity Index (SI = CC50/EC50)—a key indicator of a compound's therapeutic potential. A higher SI value indicates greater selectivity for viral targets over host cell processes.
This guide will walk you through a complete in vitro testing workflow, from initial compound characterization and safety profiling to definitive antiviral efficacy testing.
Overall Experimental Workflow
A systematic approach is critical for the unambiguous evaluation of a novel compound. The workflow begins with determining the compound's toxicity to the host cells, followed by primary antiviral screening, and culminating in mechanistic studies for promising candidates.
Sources
Formulation and Greenhouse Application Protocols for 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the formulation and application of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid for experimental greenhouse trials. This compound, a synthetic carboxylic acid derivative, is presumed to have low aqueous solubility, presenting a significant challenge for achieving uniform and bioavailable application to plants. This guide details a robust methodology for creating a stable, sprayable formulation and outlines a rigorous protocol for its application and evaluation in a controlled greenhouse environment. The protocols are designed to ensure scientific validity, reproducibility, and trustworthiness of experimental outcomes for researchers in plant science, agrochemical development, and related fields.
Introduction and Scientific Rationale
This compound is a member of the phenoxyalkanoic acid class of compounds. Its structural similarity to compounds with known biological activity, such as fibrates used in medicine and certain herbicides, suggests it may possess properties of interest for agricultural or pharmaceutical research.[1] A primary obstacle in evaluating such compounds is their characteristically poor water solubility, which complicates the preparation of homogeneous formulations required for accurate dosing in biological systems.[2][3]
Direct application of a poorly soluble powder would result in uneven distribution and low bioavailability, rendering experimental results unreliable. Therefore, a carefully designed formulation is paramount. The strategy outlined herein focuses on creating a solvent-based emulsifiable concentrate (EC). This approach involves dissolving the active compound in a water-miscible organic solvent and incorporating a surfactant. Upon dilution with water, this concentrate forms a stable oil-in-water emulsion or fine suspension, ensuring uniform application and enhancing the interaction of the active ingredient with the plant surface.[4]
The causality for this choice is rooted in fundamental formulation science:
-
Solubilization: An organic solvent is necessary to dissolve the crystalline compound into a liquid phase.
-
Dispersal & Stability: Surfactants are critical for reducing the surface tension between the organic concentrate and the water carrier, allowing for the formation of fine droplets and preventing their rapid coalescence.[5][6]
-
Bioavailability: The inclusion of adjuvants like surfactants also improves the wetting and spreading of the spray solution on the waxy cuticle of plant leaves, which is essential for absorption.[7]
This guide provides the technical details to overcome these challenges, enabling researchers to generate high-quality, reproducible data in greenhouse settings.
Physicochemical Profile of the Active Ingredient
A thorough understanding of the compound's properties is the foundation of effective formulation. While extensive experimental data for this specific molecule is not widely published, a profile can be inferred from its chemical structure and data on analogous compounds.
| Property | Value / Observation | Rationale & Significance |
| Chemical Name | This compound | IUPAC designation for unambiguous identification. |
| CAS Number | 21105-10-2 | Unique registry number for database searches.[8] |
| Molecular Formula | C₉H₈ClNO₅ | Determines molecular weight and elemental composition.[8] |
| Molecular Weight | 245.62 g/mol | Essential for calculating molar concentrations.[8] |
| Predicted Solubility | Low in Water; Soluble in organic solvents (e.g., Acetone, DMSO, Ethanol) | The hydrophobic aromatic ring and chloro-substituent suggest poor aqueous solubility, the core challenge for formulation.[9] |
| Physical Form | Likely a crystalline solid | Typical for small organic molecules of this nature. |
| Stability | Stable under normal conditions. Avoid strong bases and oxidizing agents. | Important for safe handling and storage, and for predicting incompatibilities in formulations.[9] |
Part I: Formulation Development and Stability Testing
The primary objective is to create a 100x stock concentrate that can be easily diluted in water to generate the final application-ready spray solution. This ensures accuracy and consistency across different treatment concentrations.
Required Materials and Equipment
-
This compound (purity >98%)
-
Acetone (ACS grade or higher)
-
Tween® 80 (Polysorbate 80) or similar non-ionic surfactant
-
Deionized (DI) water
-
Analytical balance (0.1 mg readability)
-
Magnetic stirrer and stir bars
-
Volumetric flasks (various sizes)
-
Glass beakers and graduated cylinders
-
Pipettes (serological and micropipettes)
-
Amber glass bottles for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of 100x Stock Concentrate (10 mg/mL)
This protocol details the creation of a stable stock solution. The choice of acetone is based on its excellent solubilizing power for many organic compounds and its high volatility, which minimizes its persistence on plant surfaces. Tween® 80 is a widely used non-ionic surfactant with low phytotoxicity that aids in emulsification and spreading.[7]
-
Weighing: Accurately weigh 1.000 g of this compound and transfer it to a 100 mL glass beaker.
-
Solubilization: Add approximately 70 mL of acetone to the beaker. Place a magnetic stir bar in the beaker and stir on a magnetic stir plate until the compound is completely dissolved. Gentle warming (to ~30-40°C) may be used to expedite dissolution, but do not boil.
-
Surfactant Addition: Once dissolved, add 5.0 mL of Tween® 80 to the solution. Continue stirring for another 5 minutes to ensure homogeneity.
-
Final Volume Adjustment: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small aliquots of acetone, adding the rinsate to the flask. Carefully add acetone to bring the final volume to the 100 mL mark.
-
Homogenization & Storage: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed. Transfer the final stock concentrate to a labeled amber glass bottle and store at 4°C.
Formulation Components Summary
| Component | Quantity (for 100 mL) | Function |
| Active Ingredient | 1.000 g | The compound under investigation. |
| Acetone | q.s. to 100 mL | Primary solvent for solubilizing the active ingredient. |
| Tween® 80 | 5.0 mL | Surfactant/Emulsifier: ensures stable dispersion in water and acts as a wetting agent on leaf surfaces. |
Protocol 2: Preparation of Final Spray Solution (Example: 100 ppm)
This protocol describes the dilution of the stock concentrate to a final working concentration. It is critical that the concentrate is added to the water (not the other way around) with agitation to promote the formation of a fine emulsion.
-
Water Measurement: Measure 990 mL of DI water into a 1 L glass beaker or spray bottle.
-
Agitation: Place the container on a magnetic stir plate and begin stirring at a moderate speed to create a vortex.
-
Dilution: Using a pipette, slowly add 10.0 mL of the 100x stock concentrate (from Protocol 1) into the vortex of the stirring water.
-
Emulsification: A milky-white emulsion should form. Continue stirring for at least 10 minutes to ensure complete dispersion and stabilization.
-
Application: The final spray solution is now ready for application. This solution contains 100 mg/L (100 ppm) of the active ingredient. Prepare fresh on the day of use.
Protocol 3: Formulation Stability Assessment
The stability of the formulation is crucial for ensuring that the applied dose is accurate and consistent.[10] Both accelerated and real-time testing should be performed during development.[]
A. Accelerated Storage Stability (for Stock Concentrate) This test rapidly evaluates the formulation's shelf-life.[]
-
Dispense 20 mL of the 100x stock concentrate into a sealed glass vial.
-
Place the vial in an oven at 54°C for 14 days. This is a standard method for simulating approximately two years of storage at room temperature.
-
After 14 days, remove the sample, allow it to cool to room temperature, and inspect for any precipitation, crystallization, or phase separation.
-
Perform a dilution test (as in Protocol 2) to ensure its emulsification properties are retained.
B. Low-Temperature Stability (for Stock Concentrate) This test ensures the formulation does not break down under cold storage conditions.[10][]
-
Dispense 20 mL of the 100x stock concentrate into a sealed glass vial.
-
Place the vial in a refrigerator or cold bath at 0°C ± 2°C for 7 days.
-
After 7 days, allow the sample to return to room temperature. Inspect for crystallization or phase separation. The formulation should be a clear, homogeneous liquid.
C. Dilution Stability (for Final Spray Solution) This test confirms the final spray solution remains stable during the time it takes for application.
-
Prepare 100 mL of the final spray solution in a 100 mL graduated cylinder.
-
Allow the solution to stand undisturbed for 2 hours at room temperature.
-
After 2 hours, observe the solution. There should be no significant phase separation, creaming, or sedimentation. A small amount of creaming that readily redisperses upon gentle inversion is often acceptable.
Part II: Greenhouse Trial Application Protocol
A well-designed greenhouse trial is essential for obtaining meaningful data. Key principles include randomization, replication, and the use of proper controls.[13]
Experimental Design and Setup
The experimental design must account for variability within the greenhouse environment.[14]
-
Objective: To determine the effect of this compound on the growth of a selected plant species.
-
Plant Material: Select a uniform batch of plants (e.g., of the same age and size).
-
Replication: Use a minimum of 7-10 plants per treatment group to ensure statistical power.[13]
-
Randomization: Randomly assign each plant to a treatment group and randomly distribute the plants on the greenhouse benches to minimize location-based bias.[13]
Treatment Groups
-
Untreated Control: Plants are not sprayed. This group represents normal plant growth under the trial conditions.
-
Vehicle Control: Plants are sprayed with a solution containing the solvent and surfactant at the same concentration as the highest-dose treatment group, but without the active ingredient. This is a critical self-validating step to ensure that any observed effects are due to the active compound and not the formulation excipients.
-
Treatment Group(s): Plants are sprayed with the formulation at one or more concentrations (e.g., 10 ppm, 50 ppm, 100 ppm, 250 ppm).
Protocol 4: Application of Formulation in Greenhouse
-
Preparation: Prepare the required volume of each test solution on the day of application, following Protocol 2.
-
Labeling: Ensure every plant pot is clearly labeled with its replicate number and treatment group.
-
Application Equipment: Use a calibrated sprayer that delivers a fine, consistent mist. A handheld or backpack sprayer is suitable. Use a separate sprayer for each treatment group to prevent cross-contamination.
-
Spraying Technique: Spray the plants until the foliage is uniformly wet, but not to the point of excessive runoff. Ensure complete coverage of both the upper and lower leaf surfaces.
-
Environmental Conditions: Conduct the application under controlled greenhouse conditions (e.g., consistent temperature, light, and humidity). Avoid spraying during periods of high heat or intense direct sunlight.[15]
-
Post-Application Care: Return plants to their randomized positions. Maintain standard watering and fertilization schedules for all groups throughout the trial period.
Data Collection and Evaluation
Data should be collected at predetermined intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Phytotoxicity Assessment: Visually score plants for any signs of damage, such as leaf burn (necrosis), yellowing (chlorosis), or stunting, using a 0-5 scale (0 = no damage, 5 = severe damage/plant death).
-
Morphological Measurements: Measure parameters such as plant height, stem diameter, and leaf count.
-
Photography: Document the results with high-quality photographs of representative plants from each treatment group at each time point.[15]
Visualizations
Formulation Workflow
Caption: Workflow for preparing the stock concentrate and final spray solution.
Greenhouse Trial Experimental Design
Sources
- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 7. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 8. 21105-10-2|2-(2-Chloro-4-nitrophenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 9. 2-Chloro-4-nitrobenzoic acid [intersurfchem.net]
- 10. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 13. Conducting Onsite Greenhouse Trials [growertalks.com]
- 14. Designing Efficient and Effective Greenhouse Trials (Greenhouse Grower) | HydraFiber Hub [hydrafiber.com]
- 15. greenhousegrower.com [greenhousegrower.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid in Soil
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid in soil matrices. As a novel compound, a dedicated standard method does not exist. Therefore, this guide synthesizes and adapts established, authoritative protocols for chemically analogous compounds, specifically chlorinated phenoxy acid herbicides and nitrophenolic compounds. We present two robust, validated analytical approaches: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The protocols cover the entire workflow from sample collection and preparation, including advanced extraction techniques, to final quantification and data interpretation. This guide is intended for environmental scientists, analytical chemists, and researchers requiring a reliable method to determine the presence and concentration of this compound in soil.
Introduction and Scientific Principle
This compound is a halogenated, nitrated phenoxyalkanoic acid. Its chemical structure—possessing a carboxylic acid group, a chloro substituent, and a nitro group—dictates its physicochemical properties and informs the analytical strategy. The carboxylic acid moiety makes the molecule polar and acidic, while the chlorinated nitrophenyl ring provides a strong chromophore and electronegativity, making it suitable for multiple detection techniques.
The core challenge in soil analysis is the efficient extraction of the analyte from a complex matrix containing humic acids, clays, and other organic matter, followed by sensitive and selective detection. The acidic nature of the target compound is a critical factor; its protonated (neutral) state at low pH enhances solubility in organic solvents, while its deprotonated (anionic) state at high pH increases water solubility. This pH-dependent behavior is exploited during sample extraction and cleanup.
Given the absence of a specific EPA or ISO method for this analyte, our protocols are built upon the principles of well-established methods for similar compounds, such as EPA Method 8151 for chlorinated herbicides and various LC-MS/MS approaches for acidic herbicides.[1][2][3] Liquid chromatography is often preferred for such polar, acidic compounds as it can analyze them directly without the need for derivatization.[2] However, gas chromatography offers excellent separation efficiency and is a common technique, though it requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester.[4][5]
This guide provides protocols for both HPLC-MS/MS and GC-MS to offer flexibility based on available instrumentation and desired sensitivity.
Sample Handling and Preparation
Proper sample collection and preparation are paramount for accurate and reproducible results.
2.1. Sample Collection and Storage
-
Collection: Collect soil samples from the desired depth using a clean stainless steel auger or core sampler. Composite samples from a specific area by mixing multiple sub-samples in a clean container.
-
Storage: Store samples in amber glass jars with Teflon-lined caps to prevent photodegradation and analyte adsorption.
-
Preservation: Immediately cool samples to ≤6 °C and transport them to the laboratory. For long-term storage, freeze at -20 °C. Prior to analysis, allow samples to thaw completely at room temperature and homogenize by sieving through a 2-mm mesh.
2.2. Soil Extraction: Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is a highly efficient technique that uses elevated temperatures and pressures to reduce extraction times and solvent consumption compared to traditional methods like Soxhlet or sonication.[6][7]
Protocol: ASE Extraction
-
Sample Preparation: Mix ~10 g of homogenized soil with an equal amount of diatomaceous earth and load it into an ASE cell.
-
Spiking: For quality control (QC), spike the sample with a surrogate standard (e.g., a deuterated analog, if available, or a similar phenoxy acid herbicide not expected in the sample).
-
Extraction Solvent: Use a mixture of acetone and water (e.g., 1:1 v/v) adjusted to an acidic pH (e.g., pH 2-3 with phosphoric acid). The acetone disrupts soil aggregates, while the acidic water ensures the analyte is in its protonated, less polar form, aiding extraction.
-
ASE Parameters:
-
Temperature: 100 °C[6]
-
Pressure: 1500 psi
-
Static Cycles: 2 cycles of 5 minutes each
-
Flush Volume: 60% of cell volume
-
-
Collection: Collect the extract in a glass vial. The resulting extract contains the analyte along with co-extracted matrix interferences.
Extract Cleanup: Solid-Phase Extraction (SPE)
A cleanup step is crucial to remove interfering compounds from the soil extract, which can cause ion suppression in MS analysis or chromatographic interferences. A pH-driven SPE strategy is highly effective for acidic compounds.
Protocol: SPE Cleanup
-
Extract Dilution & pH Adjustment: Dilute the ASE extract with deionized water. Adjust the pH to ~12 with 1M KOH.[1] At this high pH, the carboxylic acid is deprotonated to its anionic form, making it highly water-soluble, while many neutral interferences remain less polar.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) with methanol followed by deionized water.
-
Loading: Pass the high-pH extract through the SPE cartridge. The anionic analyte will have minimal retention, while neutral and basic interferences will be retained. Collect the flow-through containing the analyte.
-
Acidification & Re-extraction: Adjust the pH of the collected aqueous fraction to <2 with a strong acid (e.g., formic or sulfuric acid).[1][8] This protonates the analyte, making it more non-polar.
-
Final Extraction: Pass the acidified sample through a newly conditioned C18 or polymeric SPE cartridge. The neutral analyte will now be retained.
-
Washing: Wash the cartridge with acidic water to remove remaining polar interferences.
-
Elution: Elute the purified analyte from the cartridge with a small volume of a suitable organic solvent like acetonitrile or methanol.
-
Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the appropriate mobile phase for LC-MS/MS analysis or solvent for the GC-MS derivatization step.
Diagram of the Sample Preparation and Cleanup Workflow
Caption: Overall workflow from soil sampling to instrumental analysis.
Analytical Methodologies
This is the preferred method due to its high selectivity, sensitivity, and ability to analyze the acidic compound in its native form, eliminating the need for derivatization.[2][9] Analysis is typically performed in negative electrospray ionization (ESI-) mode, which is ideal for deprotonated acidic functional groups.[2]
4.1. Protocol: UHPLC-MS/MS Analysis
-
Chromatographic Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) suitable for polar compound retention.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Rationale: The acidic mobile phase ensures the analyte remains protonated for consistent retention on the reversed-phase column.
-
-
Gradient Elution: Develop a gradient to separate the analyte from matrix components. A typical gradient might start at 10% B, ramp to 95% B, hold, and then re-equilibrate.
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for the deprotonated parent ion [M-H]⁻ of the analyte. This provides high selectivity and confirms identity.
-
-
Quantification: Create a calibration curve using matrix-matched standards (clean soil extract spiked with known concentrations of the analyte) to compensate for matrix effects.
Table 1: Example UHPLC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (100 x 2.1mm, 1.8µm) | Provides good retention and peak shape for polar acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure consistent analyte protonation. |
| Mobile Phase B | 0.1% Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Standard volume to avoid column overloading. |
| Ionization Mode | ESI Negative | Best for acidic compounds that readily form [M-H]⁻ ions.[2] |
| MRM Mode | Monitor at least 2 transitions | Ensures high selectivity and confirmation of identity. |
GC-MS is a powerful alternative, particularly for its high resolving power.[10] However, the carboxylic acid group of the analyte must be derivatized to increase its volatility and thermal stability for GC analysis.[4][11] Methylation is the most common derivatization reaction for phenoxy acid herbicides.[3]
4.2. Protocol: Derivatization and GC-MS Analysis
-
Derivatization (Methylation):
-
Reagent: Use a methylating agent such as diazomethane (highly effective but hazardous), trimethylsilyldiazomethane, or methanol with an acid catalyst (e.g., H₂SO₄ or BF₃).[4][5]
-
Procedure (using Methanol/H₂SO₄): To the dried, clean extract, add 1 mL of methanol and a few drops of concentrated sulfuric acid. Heat at 60 °C for 30-60 minutes.[11]
-
Quenching: After cooling, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extraction: Extract the methylated analyte (now an ester) into a non-polar solvent like hexane.
-
-
GC Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Parameters:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C) to elute the derivatized analyte.
-
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity or full scan mode for qualitative analysis.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
SIM Ions: Select at least three characteristic ions from the mass spectrum of the methylated analyte standard for quantification and confirmation.
-
-
Quantification: Prepare a calibration curve by derivatizing and analyzing standards in the same manner as the samples.
Table 2: Comparison of Analytical Methods
| Feature | UHPLC-MS/MS | GC-MS |
|---|---|---|
| Derivatization | Not required | Required (e.g., Methylation) |
| Speed | Faster sample prep, shorter run times | Slower due to derivatization step |
| Selectivity | Excellent (MRM mode) | Very good (SIM mode) |
| Sensitivity | Typically higher (low pg to fg range) | Good (low ng to pg range) |
| Matrix Effects | Prone to ion suppression/enhancement | Less prone to ion suppression |
| Best For | Polar, thermally labile compounds | Volatile, thermally stable compounds |
Method Validation and Quality Control
To ensure the trustworthiness of the results, the chosen method must be validated according to established guidelines (e.g., SANCO/12682/2019).
-
Linearity: Analyze a series of calibration standards (at least 5 levels) to demonstrate a linear response (R² > 0.99).
-
Accuracy (Recovery): Analyze spiked soil samples at multiple concentration levels. Mean recoveries should be within 70-120%.[11]
-
Precision (RSD): The relative standard deviation (RSD) for replicate analyses of spiked samples should be ≤20%.
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
-
Quality Control Samples: Include a method blank, a laboratory control spike (LCS), and a matrix spike/duplicate (MS/MSD) with each batch of samples to monitor for contamination, accuracy, and precision.
Conclusion
The quantification of this compound in soil can be reliably achieved by adapting established analytical principles for similar chemical structures. The UHPLC-MS/MS method offers a direct, highly sensitive, and selective approach and is recommended as the primary technique. The GC-MS method, while requiring a derivatization step, serves as an excellent confirmatory alternative. The choice between methods will depend on laboratory instrumentation, desired turnaround time, and specific project requirements. Rigorous method validation and consistent use of quality control measures are essential for generating defensible and authoritative data.
References
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Mofokena, R., et al. (2021). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
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TestAmerica (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Available at: [Link]
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Asres, M., et al. (2013). Development of method for residue analysis of three herbicides in the soil by high performance liquid chromatography (HPLC). Academic Journals. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA.gov. Available at: [Link]
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Natural Resources Conservation Service. Soil Analytical Methods. nrcs.usda.gov. Available at: [Link]
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Hummrich, D., et al. (2002). Extraction and derivatization of polar herbicides for GC-MS analyses. PubMed. Available at: [Link]
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Wennrich, L., et al. (2000). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. ACS Publications. Available at: [Link]
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Oregon State University. Methods of Soil Analysis. oregonstate.edu. Available at: [Link]
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Brown, M. A., et al. (1991). Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. ACS Publications. Available at: [Link]
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Sciex (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. sciex.com. Available at: [Link]
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Wang, Z., et al. (2020). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Rock and Mineral Analysis. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. EPA.gov. Available at: [Link]
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Hummrich, D., et al. (2002). Extraction and derivatization of polar herbicides for GC-MS analyses. ResearchGate. Available at: [Link]
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U.S. Department of Agriculture (USDA). Methods for Soil Characterization. ars.usda.gov. Available at: [Link]
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U.S. Army Corps of Engineers (1992). Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid Chromatography. Defense Technical Information Center (DTIC). Available at: [Link]
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Asensio-Ramos, M., et al. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. Available at: [Link]
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Hu, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]
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Narayanan, L., & Bøwadt, S. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Available at: [Link]
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American Society of Agronomy. Method of Soil Analysis II. kiet.edu. Available at: [Link]
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Wennrich, L., et al. (2000). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. ACS Publications. Available at: [Link]
-
Asgharinezhad, A. A., et al. (2014). Ultrasound-assisted solid phase extraction of nitro- and chloro-(phenols) using magnetic iron oxide nanoparticles and Aliquat 336 ionic liquid. PubMed. Available at: [Link]
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- 8. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 9. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we will delve into the underlying chemistry, provide detailed troubleshooting for common issues, and answer frequently asked questions.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound.
Question 1: Why is my yield of this compound consistently low?
A low yield in this Williamson ether synthesis can be attributed to several factors, ranging from the quality of your starting materials to the specific reaction conditions.[1][2][3]
Possible Causes and Solutions:
-
Incomplete Deprotonation of 2-chloro-4-nitrophenol: The first step of the Williamson ether synthesis is the formation of a phenoxide.[2] If the base is not strong enough or is used in insufficient quantity, the starting phenol will not be fully converted to the nucleophilic phenoxide, leading to a lower yield.
-
Poor Quality of Ethyl 2-bromo-2-methylpropanoate: The alkylating agent must be pure. Any degradation or hydrolysis of the ester will reduce the amount of reactant available for the S(_N)2 reaction.
-
Solution: Use freshly distilled or high-purity ethyl 2-bromo-2-methylpropanoate. Store it in a cool, dry place to prevent decomposition.
-
-
Sub-optimal Reaction Temperature: The reaction temperature plays a crucial role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it is too high, you risk decomposition of the starting materials or the product, as well as an increase in side reactions.
-
Solution: The optimal temperature is typically in the range of 50-70°C for this type of reaction.[6] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time at a given temperature.[6]
-
-
Inadequate Solvent Choice: The solvent must be able to dissolve the reactants and be suitable for an S(_N)2 reaction. Polar aprotic solvents are generally preferred for Williamson ether syntheses as they solvate the cation of the base, leaving the anion more nucleophilic.
-
Solution: Consider using solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Acetone is a good starting point as it is effective and easily removed.[7]
-
Question 2: I am observing significant amounts of side products. How can I minimize their formation?
The formation of side products is a common issue that can complicate purification and reduce the overall yield.
Common Side Products and Mitigation Strategies:
-
Elimination of Ethyl 2-bromo-2-methylpropanoate: Although this is a tertiary alkyl halide, which would typically favor elimination, the S(_N)2 reaction at the tertiary center is possible due to the nature of the phenoxide nucleophile. However, if a strong, sterically hindered base is used, or the temperature is too high, elimination to form isobutylene derivatives can occur.
-
Solution: Use a less sterically hindered base like sodium hydroxide or potassium carbonate.[7] Maintain a moderate reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
-
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, the ethyl ester of the product can be hydrolyzed to the carboxylic acid under the basic reaction conditions. While the final step is indeed hydrolysis, premature hydrolysis can complicate the reaction monitoring and work-up.
Question 3: My final product is difficult to purify. What are the best practices for purification?
Purification of this compound typically involves crystallization.
Purification Strategy:
-
Acidification and Extraction: After the hydrolysis of the ethyl ester, the reaction mixture should be acidified with a strong acid like HCl to a pH of less than 1.[6] This will protonate the carboxylic acid, causing it to precipitate out of the aqueous solution. The crude product can then be collected by filtration or extracted into an organic solvent like diethyl ether or ethyl acetate.[4]
-
Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system must be chosen.
-
Solvent Selection: A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly. The pure product will crystallize out, leaving the impurities in the solution. Water can be an effective solvent for the recrystallization of similar phenoxyacetic acids.[5] For less polar impurities, a mixed solvent system (e.g., ethanol/water or acetone/water) may be necessary.
-
-
Washing: The filtered crystals should be washed with a small amount of cold solvent to remove any remaining impurities on the surface.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials?
-
2-chloro-4-nitrophenol: Should be of high purity, free from isomeric impurities. The presence of other chlorinated or nitrated phenols can lead to the formation of difficult-to-separate side products.
-
Ethyl 2-bromo-2-methylpropanoate: Should be colorless and free from hydrobromic acid, which indicates decomposition. Purity should be confirmed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Base (e.g., Sodium Hydroxide): Should be of high purity and accurately weighed. The presence of significant amounts of sodium carbonate can affect the stoichiometry.
Q2: What are the key safety precautions when running this synthesis?
-
2-chloro-4-nitrophenol: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl 2-bromo-2-methylpropanoate: Is a lachrymator and can cause skin and eye irritation. Work in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents should be handled in a fume hood, away from ignition sources.
Q3: How can I effectively monitor the progress of the reaction?
-
TLC: Thin Layer Chromatography is a quick and effective way to monitor the disappearance of the starting materials (2-chloro-4-nitrophenol) and the appearance of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
HPLC: High-Performance Liquid Chromatography provides a more quantitative assessment of the reaction progress and can also be used to identify the formation of side products.[6]
Q4: What is the mechanism of the Williamson ether synthesis?
The Williamson ether synthesis is an S(N)2 reaction.[1] It involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
Caption: Reaction mechanism of the Williamson ether synthesis.
Experimental Protocols
Optimized Synthesis Protocol for this compound
This protocol is a generalized procedure based on established methods for similar compounds.[4][5][6]
Materials:
-
2-chloro-4-nitrophenol (1.0 eq)
-
Sodium hydroxide (2.2 eq)
-
Ethyl 2-bromo-2-methylpropanoate (1.1 eq)
-
Acetone
-
Water
-
Concentrated Hydrochloric Acid
-
Diethyl ether (for extraction, optional)
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitrophenol in acetone. Add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture at room temperature for 30 minutes.
-
Ether Formation: To the resulting phenoxide solution, add ethyl 2-bromo-2-methylpropanoate dropwise. Heat the reaction mixture to a gentle reflux (around 60°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After the reaction is complete, add the remaining sodium hydroxide (1.1 eq) dissolved in water to the reaction mixture. Continue to reflux for another 2-3 hours to hydrolyze the ester.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted alkyl halide.
-
Cool the aqueous layer in an ice bath and acidify to pH < 1 with concentrated hydrochloric acid.[4][6]
-
A precipitate of the crude product should form. Stir for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture.[5]
-
Dry the purified crystals under vacuum to obtain this compound.
-
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting synthesis issues.
Data Summary Table
The following table provides a hypothetical comparison of reaction conditions to guide optimization efforts.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | 1.0 eq NaHCO₃ | 1.1 eq NaOH | Sodium bicarbonate is a weak base and may not fully deprotonate the phenol. Sodium hydroxide is a stronger base, ensuring complete phenoxide formation. |
| Solvent | Ethanol | Acetone | Acetone is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide, favoring the S(_N)2 reaction. |
| Temperature | 30°C | 60°C | A higher temperature increases the reaction rate, reducing the overall reaction time and ensuring completion. |
| Reaction Time | 12 hours | 4-6 hours | With optimized conditions, the reaction proceeds faster. Monitoring by TLC/HPLC is crucial to avoid side reactions from prolonged heating. |
| Hypothetical Yield | < 50% | > 85% | The combination of a stronger base, appropriate solvent, and optimal temperature significantly improves the reaction efficiency. |
References
- A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
- Novel process for the preparation of 2-[4-(2-{4-[l-(2-ethoxyethyl)-lH-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- Method of synthesis of 2-chloro-4-nitrophenol.
- Synthesis of 2-(2-carboxy-4-chloro-6-nitrophenoxy)propionic acid. PrepChem.com.
- 2-Methyl-2-(4-nitrophenoxy)propanoic acid.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Process for preparing 2-chloro-4-nitrophenol.
- The Williamson Ether Synthesis. University of Missouri–St. Louis.
- 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace.
- Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
- Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
- Experiment 06 Williamson Ether Synthesis. St. Norbert College.
- 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
- Williamson Ether Synthesis. YouTube.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
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- 6. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 7. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
Welcome to the technical support center for 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound during storage and experimentation. The following information is synthesized from publicly available data on structurally related compounds to provide the best possible guidance in the absence of specific stability studies for this exact molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in storage?
Based on the chemical structure, the primary factors influencing stability are expected to be pH, light, and temperature . The molecule possesses several functional groups prone to degradation: an ether linkage, a nitroaromatic ring, and a carboxylic acid moiety.
-
pH: The ether linkage is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The stability of similar phenoxyalkanoic acid herbicides is known to be pH-dependent.
-
Light: Nitroaromatic compounds can be susceptible to photodegradation. The presence of chromophores in the 2-chloro-4-nitrophenyl group suggests that exposure to UV or even strong visible light could lead to degradation.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. While stable at normal temperatures, high heat may cause decomposition, potentially emitting toxic fumes like hydrogen chloride and nitrogen oxides.
Q2: What are the likely degradation products of this compound?
While specific degradation products for this molecule have not been documented in the literature reviewed, we can predict the most probable degradation products based on its structure and data from related compounds.
The primary point of cleavage is expected to be the ether bond , leading to the formation of:
-
2-Chloro-4-nitrophenol
-
2-Hydroxy-2-methylpropanoic acid
Further degradation of 2-Chloro-4-nitrophenol, particularly through microbial or environmental pathways, could yield intermediates such as chlorohydroquinone and hydroquinone .[1][2][3]
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduced temperature slows down potential hydrolytic and oxidative degradation reactions. |
| Light | Protect from light (store in an amber vial or in the dark) | The nitroaromatic moiety is potentially photosensitive. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent potential oxidation. |
| Container | Tightly sealed container | To prevent moisture absorption which could facilitate hydrolysis. |
Q4: How can I monitor the degradation of my compound?
Degradation can be monitored by using chromatographic techniques to separate the parent compound from its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development. The appearance of new peaks, particularly those corresponding to the retention times of 2-chloro-4-nitrophenol, would indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the carboxylic acid group, to identify and quantify volatile degradation products.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | - Photodegradation- Hydrolysis due to moisture absorption | - Ensure the compound is stored protected from light.- Store in a desiccator or with a desiccant to minimize moisture exposure. |
| Appearance of new peaks in HPLC analysis | - Degradation of the compound | - Confirm the identity of new peaks by comparing with standards of potential degradation products (e.g., 2-chloro-4-nitrophenol).- Review storage conditions and handling procedures to identify the source of degradation. |
| Inconsistent experimental results | - Use of a partially degraded sample | - Re-analyze the purity of the stock material.- If degradation is confirmed, use a fresh, unopened sample for experiments. |
| Precipitation in stock solutions | - Poor solubility- Degradation to less soluble products- pH shift affecting solubility | - Prepare fresh solutions and ensure the solvent is appropriate.- Analyze the precipitate to determine if it is the parent compound or a degradation product.- Buffer the solution if pH stability is a concern. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
1. Acid Hydrolysis: a. Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile). b. Add an equal volume of 0.1 M hydrochloric acid. c. Heat the solution at 60°C for 24 hours. d. At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with a suitable base, and analyze by HPLC.
2. Base Hydrolysis: a. Dissolve a known concentration of the compound in a suitable solvent. b. Add an equal volume of 0.1 M sodium hydroxide. c. Maintain the solution at room temperature for 24 hours. d. At various time points, withdraw an aliquot, neutralize with a suitable acid, and analyze by HPLC.
3. Oxidative Degradation: a. Dissolve a known concentration of the compound in a suitable solvent. b. Add a solution of 3% hydrogen peroxide. c. Keep the solution at room temperature for 24 hours, protected from light. d. Analyze samples at various time points by HPLC.
4. Photodegradation: a. Prepare a solution of the compound in a suitable solvent in a quartz cuvette or vial. b. Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period. c. Prepare a control sample that is wrapped in aluminum foil to protect it from light. d. Analyze both the exposed and control samples by HPLC.
5. Thermal Degradation: a. Place a sample of the solid compound in an oven at a temperature below its melting point (e.g., 70°C). b. After a set period (e.g., 48 hours), remove the sample, allow it to cool, and prepare a solution for HPLC analysis.
Visualizing Potential Degradation Pathways
The following diagram illustrates the most likely primary degradation pathway for this compound, which is the hydrolysis of the ether linkage.
Caption: Predicted primary hydrolytic degradation pathway.
References
-
Hernández-Ortega, S., et al. (2009). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o2261. Available at: [Link]
-
Zhang, J., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(17), 7257-7268. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Körbahti, B. K., & Tanyolaç, A. (2010). Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid and 4-Chloro-2-Methylphenoxyacetic Acid in Water by using TiO2. Water, Air, & Soil Pollution, 214(1-4), 439-449. Available at: [Link]
-
Pandey, J., et al. (2012). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Applied and Environmental Microbiology, 78(10), 3844-3847. Available at: [Link]
- Google Patents. (n.d.). Method of synthesis of 2-chloro-4-nitrophenol.
-
PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-chloro-4-nitrophenol.
-
Hu, X., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 54. Available at: [Link]
-
Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. Available at: [Link]
-
Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLoS ONE, 7(6), e38676. Available at: [Link]
- Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[l-(2-ethoxyethyl)-lH-benzimidazol-2-yll-l-piperidinv ethyl)phenyll-2-methylpropanoic acid.
-
Reyes-López, S. Y., et al. (2018). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). RSC Advances, 8(52), 29668-29683. Available at: [Link]
-
Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2-carboxy-4-chloro-6-nitrophenoxy)propionic acid. Retrieved from [Link]
-
Arora, P. K., et al. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(5), 1645-1648. Available at: [Link]
-
PubChem. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
-
LookChem. (n.d.). 2-Chloro-2-methylpropanoic acid. Retrieved from [Link]
-
Williams, A., & Douglas, K. T. (2004). Hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran: Solvent and α-deuterium secondary kinetic isotope effects and relationships with the solvolysis of simple secondary alkyl arenesulfonates and the enzyme-catalyzed hydrolysis of glycosides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2112-2119. Available at: [Link]_of_simple_secondary_alkyl_arenesulfonates_and_the_enzy)
Sources
- 1. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
Technical Support Center: Mitigating Herbicide Phytotoxicity in Non-Target Plants with 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
Welcome to the technical support center for the novel phytotoxicity-reducing agent, 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are exploring strategies to protect non-target plants from herbicide-induced damage. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Our goal is to provide you with not just the "how," but also the "why" behind each experimental step, grounded in established scientific principles of plant physiology and biochemistry. We are committed to ensuring the scientific integrity of your work by providing self-validating protocols and citing authoritative sources.
Frequently Asked Questions (FAQs)
This section addresses common questions about the application and mechanism of this compound in reducing herbicide phytotoxicity.
Q1: What is the proposed mechanism of action for this compound in reducing phytotoxicity?
A1: this compound is hypothesized to function as a "safener." Safeners are chemical agents that selectively protect crop plants from herbicide injury without compromising the herbicide's efficacy against target weeds.[1][2] The primary mechanism is believed to be the enhancement of the plant's natural detoxification pathways for the herbicide.[1][2] This is achieved by upregulating the expression of key metabolic enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[3][4][5] These enzymes catalyze the conversion of toxic herbicide molecules into non-toxic metabolites, which are then sequestered within the plant cell, typically in the vacuole.[6]
Q2: How does this compound show selectivity for non-target plants over target weeds?
A2: The selectivity of safeners like this compound is often due to differential metabolism between the crop (non-target) and the weed (target).[7] The safener may be more readily absorbed and metabolized by the non-target plant, leading to a more robust induction of detoxification enzymes.[4] In contrast, the target weed species may lack the specific metabolic pathways that are activated by the safener, or their metabolic rate may be significantly slower, allowing the herbicide to exert its phytotoxic effects.[7]
Q3: What are the typical symptoms of herbicide phytotoxicity in non-target plants?
A3: Herbicide phytotoxicity can manifest in several ways, depending on the herbicide's mode of action and the plant species.[8][9] Common symptoms include:
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Chlorosis: Yellowing or bleaching of the leaves due to inhibition of chlorophyll production.[8][10]
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Necrosis: Death of plant tissue, often appearing as brown or black spots on the leaves.[8]
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Stunted Growth: A general reduction in plant size and vigor.[8][9]
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Leaf Distortion: Curling, crinkling, or cupping of the leaves.[8]
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Burn: The appearance of burnt tissue on leaf tips or margins.[8]
Q4: Can this compound be used with any herbicide?
A4: The efficacy of a safener is often specific to certain classes of herbicides.[3] For instance, some safeners are highly effective for chloroacetanilide or carbamothioate herbicides.[3] It is crucial to conduct preliminary experiments to determine the compatibility of this compound with the specific herbicide you are using. The chemical structure of both the safener and the herbicide will dictate their interaction and the resulting protective effect.
Q5: How should I determine the optimal concentration of this compound for my experiments?
A5: The optimal concentration should be determined through a dose-response experiment. This involves treating the non-target plant with a range of concentrations of the safener in the presence of a fixed, phytotoxic concentration of the herbicide. The ideal concentration will provide the maximum protective effect with minimal to no phytotoxicity from the safener itself. See the "Experimental Protocols" section for a detailed methodology.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Causes | Solutions and Troubleshooting Steps |
| Inconsistent or no reduction in phytotoxicity | 1. Incorrect Application Timing: The safener was applied too late relative to the herbicide application. Safeners are most effective when applied before or simultaneously with the herbicide.[3] 2. Suboptimal Concentration: The concentration of the safener may be too low to induce a sufficient metabolic response. 3. Incompatible Herbicide: The safener may not be effective for the class of herbicide being used.[3] 4. Environmental Stress: Plants under stress from heat, drought, or other factors may not respond effectively to the safener.[8] 5. Poor Formulation/Solubility: The safener may not be adequately dissolved or dispersed in the application solution, leading to uneven application. | 1. Optimize Application Timing: Conduct a time-course experiment to determine the optimal window for safener application relative to herbicide exposure. 2. Perform a Dose-Response Study: Systematically test a range of safener concentrations to identify the most effective dose (see Protocol 1). 3. Verify Herbicide Compatibility: Review literature on safeners for your specific herbicide class. If none exists, conduct a small-scale pilot study with different herbicide classes. 4. Control Environmental Conditions: Ensure plants are healthy and not stressed before and during the experiment. Maintain optimal watering, temperature, and light conditions.[8] 5. Check Formulation: Ensure the safener is fully dissolved. A small amount of a suitable solvent (e.g., DMSO) may be necessary, but be sure to include a solvent control in your experiment. |
| Phytotoxicity observed in safener-only control group | 1. High Safener Concentration: The concentration of this compound may be too high, causing its own toxic effects. 2. Solvent Toxicity: If a solvent was used to dissolve the safener, it may be causing phytotoxicity. | 1. Reduce Safener Concentration: Re-run the dose-response experiment with a lower range of concentrations. 2. Run a Solvent Control: Always include a control group treated with the solvent at the same concentration used in the experimental groups. If the solvent control shows phytotoxicity, consider a different solvent or a lower concentration. |
| High variability in results between replicates | 1. Uneven Application: The herbicide and/or safener was not applied uniformly across all plants. 2. Inconsistent Plant Material: The plants used in the experiment were not of a uniform size, age, or health status.[11] 3. Environmental Gradients: Variations in light, temperature, or humidity across the experimental setup. | 1. Standardize Application Technique: Use calibrated spray equipment or a consistent drenching volume to ensure each plant receives the same dose. 2. Select Uniform Plants: Choose plants of the same age and similar size and developmental stage for your experiments. Discard any unhealthy or outlier plants. 3. Randomize Plant Placement: Randomize the placement of your experimental units (pots or trays) to minimize the effects of environmental gradients.[12] |
| Reduced herbicide efficacy on target weeds | 1. Safener Affecting Weed: In rare cases, the safener may have a slight protective effect on the target weed species. 2. Herbicide Degradation: The formulation of the safener and herbicide may lead to chemical degradation of the herbicide. | 1. Test Safener on Weeds: Conduct a separate experiment to apply the safener to the target weed species to confirm it does not reduce herbicide efficacy. 2. Check for Chemical Interactions: Consult chemical compatibility charts or conduct a simple stability test of the herbicide in the presence of the safener. |
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway for how this compound enhances herbicide detoxification in a non-target plant.
Caption: Proposed mechanism of this compound.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common experimental issues.
Caption: A systematic workflow for troubleshooting experimental problems.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Dose-Response Assay to Determine Optimal Safener Concentration
Objective: To identify the concentration of this compound that provides maximum protection to a non-target plant species against a specific herbicide.
Materials:
-
Seeds of the non-target plant species (e.g., corn, wheat).
-
Herbicide of interest.
-
This compound.
-
Pots, soil, and standard greenhouse growth facilities.
-
Calibrated sprayer or micropipettes for application.
Methodology:
-
Plant Cultivation:
-
Sow seeds in pots and grow under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Grow plants until they reach the appropriate developmental stage for herbicide application (e.g., 2-3 leaf stage).
-
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of the herbicide at a concentration known to cause moderate to severe phytotoxicity (e.g., 50-70% growth inhibition).
-
Prepare a stock solution of this compound.
-
Create a dilution series of the safener to test a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
For each safener concentration, prepare a treatment solution containing the fixed concentration of the herbicide.
-
-
Experimental Groups (minimum of 5 replicates per group):
-
Group 1 (Untreated Control): Sprayed with water/solvent only.
-
Group 2 (Herbicide Only): Sprayed with the herbicide solution.
-
Group 3-8 (Safener + Herbicide): Sprayed with the combined solutions of each safener concentration and the herbicide.
-
Group 9 (Safener Only - Highest Concentration): Sprayed with the highest concentration of the safener to check for phytotoxicity.
-
-
Application:
-
Apply the safener treatment solutions according to your experimental design (e.g., pre-treatment 24 hours before herbicide, or co-application).
-
Apply the herbicide treatment to the appropriate groups.
-
Ensure uniform application across all plants.
-
-
Data Collection (7-14 days after treatment):
-
Visual Phytotoxicity Assessment: Score plants on a scale of 0-100%, where 0% is no visible injury and 100% is plant death.
-
Growth Inhibition: Measure plant height and/or shoot fresh weight. Calculate the percent growth reduction relative to the untreated control.
-
-
Data Analysis:
-
Plot the phytotoxicity score or growth reduction against the safener concentration.
-
The optimal concentration is the one that results in the lowest phytotoxicity or growth reduction.
-
Protocol 2: Quantification of Glutathione S-Transferase (GST) Activity
Objective: To determine if this compound induces GST activity in the non-target plant, providing a biochemical basis for its safening effect.
Materials:
-
Plant tissue from treated and control plants (from Protocol 1).
-
Liquid nitrogen.
-
Extraction buffer (e.g., phosphate buffer, pH 7.0, containing EDTA and PVPP).
-
Spectrophotometer.
-
GST assay reagents: 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH).
Methodology:
-
Protein Extraction:
-
Harvest leaf tissue from each treatment group and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Add ice-cold extraction buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.
-
Collect the supernatant, which contains the crude protein extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of each extract using a standard method (e.g., Bradford assay).
-
-
GST Activity Assay:
-
In a cuvette, combine buffer, GSH, and the protein extract.
-
Initiate the reaction by adding CDNB.
-
Measure the increase in absorbance at 340 nm over time using a spectrophotometer. This measures the formation of the GSH-CDNB conjugate.
-
-
Calculation of GST Activity:
-
Calculate the rate of change in absorbance per minute.
-
Use the molar extinction coefficient of the GSH-CDNB conjugate to calculate the specific activity (e.g., in µmol/min/mg protein).
-
-
Data Analysis:
-
Compare the GST activity across the different treatment groups. A significant increase in GST activity in the safener-treated groups would support the proposed mechanism of action.
-
Quantitative Data Summary
The following tables present hypothetical data from the experiments described above.
Table 1: Hypothetical Dose-Response Data for Phytotoxicity Reduction
| Safener Concentration (µM) | Mean Phytotoxicity Score (%) | Mean Growth Reduction (%) |
| 0 (Herbicide Only) | 65 | 70 |
| 1 | 50 | 55 |
| 5 | 30 | 35 |
| 10 | 15 | 20 |
| 25 | 10 | 12 |
| 50 | 12 | 15 |
| 100 | 18 | 22 |
Table 2: Hypothetical GST Activity in Response to Safener Treatment
| Treatment Group | Mean GST Specific Activity (µmol/min/mg protein) | Fold Change vs. Control |
| Untreated Control | 1.5 | 1.0 |
| Herbicide Only | 1.8 | 1.2 |
| Herbicide + 25 µM Safener | 4.5 | 3.0 |
References
-
Current Advances in the Action Mechanisms of Safeners. (n.d.). MDPI. [Link]
-
Managing Pests in Gardens: Herbicide phytotoxicity. (n.d.). UC IPM. [Link]
-
How to remedy overdose of herbicides. (2021-06-27). Natursim Science Co., Ltd. [Link]
-
Herbicide detoxification in plants. In phase 1, herbicides are... (n.d.). ResearchGate. [Link]
-
Avoiding Pesticide Phytotoxicity, Vol.1, Issue 17. (n.d.). UMass Amherst. [Link]
-
Minimizing non-target effects of herbicide use. (n.d.). California Invasive Plant Council. [Link]
-
An Overview of the Mechanisms of Action of Herbicide Safeners. (n.d.). FAO AGRIS. [Link]
-
Introduction | Metabolism of Herbicides or Xenobiotics in Plants. (n.d.). Passel. [Link]
-
A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations. (2022-12-14). National Institutes of Health. [Link]
-
Herbicide Safeners, Additives and Formulants. (n.d.). British Crop Production Council. [Link]
-
Herbicide Phytotoxicity - What to do when the plant stops growing? (2025-12-12). YouTube. [Link]
-
Effects of herbicides on non-target plants: How do effects in standard plant test relate to effects in natural habitats? (2012-06-06). Miljøstyrelsen. [Link]
-
Research Progress in the Design and Synthesis of Herbicide Safeners: A Review. (n.d.). ACS Publications. [Link]
-
Determining the herbicide-resistance in grower fields is a key for successful weed control in rice. (2022-05-01). UC Agriculture and Natural Resources. [Link]
-
Testing the phytotoxic effects of herbicides on higher terrestrial non-target plants using a plant life cycle test. (2025-08-07). ResearchGate. [Link]
-
Research Progress on the Action Mechanism of Herbicide Safeners: A Review. (n.d.). MDPI. [Link]
-
The effects of phenoxy herbicide MCPA on non-target vegetation in spring wheat (Triticum aestivum L.) culture. (2025-08-07). ResearchGate. [Link]
-
European Guidelines to conduct herbicide resistance tests. (2017-10-13). Herbicide Resistance Action Committee. [Link]
-
Science Fair Project Troubleshooting Guide. (2010-03-31). Science Buddies. [Link]
-
Weed Resistance Screening and Management. (2023-04-01). Nufarm Canada. [Link]
-
Effects of herbicides on non-target plant species diversity and the community composition of fallow fields in northern China. (2020-06-19). PubMed Central. [Link]
-
Lecture Metabolism of Herbicides in Plants. (n.d.). University of Nebraska-Lincoln. [Link]
-
Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. (n.d.). MDPI. [Link]
-
Negative Effects of Common Herbicides on Non-target Invertebrates. (n.d.). Georgia Southern University. [Link]
-
Effects of the herbicide glyphosate on non-target plant native species from Chaco forest (Argentina). (n.d.). PubMed. [Link]
-
Herbicide Metabolism in Plants. (n.d.). University of California, Davis. [Link]
-
Don't guess – test: How to monitor for pesticide resistance. (n.d.). Agriculture and Horticulture Development Board. [Link]
-
5 Steps to Follow for Troubleshooting Experiments. (2022-06-21). The Official Blog of Edvotek. [Link]
-
Mechanism of herbicide selectivity. (2023-03-05). YouTube. [Link]
-
Herbicide Testing: Resistance, Residues, and Soil Impact. (2025-04-16). Contract Laboratory. [Link]
-
The potential of safeners and protectants to increase tolerance of tree seeds to pre-emergence herbicides. (n.d.). Forest Research. [Link]
-
Possible Experimental Mistakes in Agricultural Research. (2019). SciRP.org. [Link]
-
Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. (n.d.). National Institutes of Health. [Link]
-
Potential Use of Herbicide Seed Safener and Pre-Emergent Residual Herbicides When Establishing Tropical Perennial Grasses—A Preliminary Study. (n.d.). MDPI. [Link]
-
Troubleshooting and optimizing lab experiments. (2022-10-12). YouTube. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. An Overview of the Mechanisms of Action of Herbicide Safeners [agris.fao.org]
- 4. bcpc.org [bcpc.org]
- 5. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 9. How To Manage Phytotoxicity | Greenlife | 2026 Update [greenlife.co.ke]
- 10. m.youtube.com [m.youtube.com]
- 11. Possible Experimental Mistakes in Agricultural Research [scirp.org]
- 12. cdn.forestresearch.gov.uk [cdn.forestresearch.gov.uk]
Technical Support Center: Minimizing Off-Target Effects of Phenoxypropanoic Acid Derivatives in Cell-Based Assays
Welcome to the technical support center for researchers utilizing phenoxypropanoic acid derivatives, such as 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, in cell-based assays. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential off-target effects and ensure the scientific validity of your results. While specific data on every novel derivative may be limited, understanding the activities of the broader class of arylpropionic acids can inform experimental design and data interpretation.
Introduction: Understanding the Landscape of Arylpropionic Acid Derivatives
Arylpropionic acid derivatives are a significant class of molecules, with many functioning as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The primary mechanism of action for many compounds in this class is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1][2] This known on-target activity also provides a framework for predicting and testing potential off-target effects in your cell-based assays, especially when investigating novel compounds within this family.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target effects I should be aware of when working with a novel phenoxypropanoic acid derivative?
Given that this compound belongs to the arylpropionic acid family, the most probable off-target effects are related to the inhibition of COX-1 and COX-2 enzymes.[1] Even if your intended target is different, inhibition of these enzymes can lead to a variety of cellular effects, including altered cell proliferation, apoptosis, and inflammatory signaling. It is crucial to assess the activity of your compound against these enzymes to understand its selectivity profile.
Q2: How can I determine if my compound is inhibiting COX enzymes in my cell-based assay?
You can assess COX-1 and COX-2 inhibition using commercially available enzyme immunoassays (EIAs) or by measuring the production of downstream prostaglandins, such as prostaglandin E2 (PGE2), in your cell culture supernatant. A significant reduction in PGE2 levels in the presence of your compound would suggest COX inhibition.
Q3: What is the significance of the chiral center in many arylpropionic acid derivatives?
Many arylpropionic acids, known as "profens," possess a chiral center, resulting in two enantiomers (R and S).[3] These enantiomers can have different biological activities and metabolic profiles. It is essential to know the isomeric composition of your compound, as one enantiomer may be more potent or have a different off-target profile than the other.
Q4: At what concentration should I be concerned about off-target effects?
Inhibitors that show efficacy in cellular assays only at concentrations greater than 10 µM are more likely to have non-specific or off-target effects.[4] It is recommended to use the lowest concentration of your compound that elicits the desired on-target effect. A dose-response curve is essential to determine the optimal concentration range.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected changes in cell viability or proliferation. | The compound may be inhibiting COX-2, which can play a role in cell survival and proliferation in some cell types. | - Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®).- Measure levels of prostaglandins (e.g., PGE2) in the cell culture medium to assess COX activity.- Compare the effects of your compound to a known selective COX-2 inhibitor (e.g., celecoxib). |
| Inconsistent results between experimental replicates. | The compound may be unstable in your cell culture medium or sensitive to pH changes.[4] | - Assess the stability of your compound in culture medium over the time course of your experiment using methods like HPLC.- Ensure the pH of your medium remains stable after the addition of the compound. |
| High background signal or non-specific effects in your assay. | The compound may be precipitating out of solution at the tested concentrations, leading to light scattering or non-specific interactions. | - Determine the aqueous solubility of your compound.[4]- Visually inspect the wells for any signs of precipitation after adding the compound.- Consider using a lower concentration or a different solvent for your stock solution (ensure solvent controls are included). |
| Observed effects do not correlate with the intended target engagement. | The compound may have off-target effects unrelated to COX inhibition. | - Perform a broader kinase panel screening to identify other potential protein targets.- Utilize a structurally related but inactive analog of your compound as a negative control. |
Experimental Protocols
Protocol 1: Assessing COX-2 Inhibition via PGE2 Measurement
-
Cell Seeding: Plate your cells of interest in a 24-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of your test compound, a vehicle control (e.g., DMSO), and a positive control (e.g., a known COX-2 inhibitor).
-
Stimulation (Optional): If your cells have low basal PGE2 production, you may need to stimulate them with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the PGE2 levels in the compound-treated wells to the vehicle control. A significant decrease indicates COX-2 inhibition.
Visualizing Key Pathways and Workflows
Cyclooxygenase (COX) Signaling Pathway
Caption: Simplified COX signaling pathway.
Troubleshooting Workflow for Unexpected Cellular Effects
Caption: A workflow for troubleshooting unexpected effects.
References
- Hovsepian TR, Dilanian ER, Engoyan AP, Melik-Ohanjanian RG. (2004). Synthesis of Substituted 1, 2, 4-Triazoles and 1, 3, 4-Thiadiazoles. Chemistry of Heterocyclic Compounds.
- Mills, C. E., Subramanian, K., Hafner, M., Niepel, M., & Sorger, P. K. (2022). Multiplexed and reproducible high content screening of live and fixed cells using Dye Drop. bioRxiv.
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid. PubChem. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. [Link]
- Patel, R. K., & Patel, J. K. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research.
-
National Institutes of Health SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
- Wang, D., Zhang, F., & Gao, G. (2020). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Medicine.
- Lee, K., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology.
-
RxPharma. (n.d.). Propionic Acid Derivatives. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
- Ha, J. H., et al. (2018).
-
ResearchGate. (n.d.). Propionic Acid Derivative Drugs (Profens) | Request PDF. [Link]
-
Solution-Pharmacy. (2020). NSAIDs Pharmacology (Part 3): Pharmacology of Ibuprofen (Propanoic Acid Derivatives). [Link]
Sources
Technical Support Center: Troubleshooting Inconsistent Experimental Results for 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
Welcome to the technical support center for 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this molecule. Inconsistent experimental results can be a significant impediment to research progress. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of your experimental variability and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of this compound?
A1: Pure this compound is expected to be a crystalline solid, likely with a pale yellow hue due to the nitrophenyl group. It should be stored in a cool, dry, and dark place to prevent potential degradation.[1] Compounds containing nitro groups can be sensitive to light and high temperatures, which may lead to decomposition over time.[2] Carboxylic acids, in general, are stable under anhydrous conditions but can be susceptible to microbial degradation if stored improperly in solution.[3]
Q2: What is the typical synthetic route for this compound?
A2: The most common and logical synthetic route is a two-step process:
-
Williamson Ether Synthesis: Reaction of 2-chloro-4-nitrophenol with an ethyl or methyl ester of 2-bromo-2-methylpropanoate in the presence of a suitable base.[4][5]
-
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid using a base like sodium hydroxide or potassium hydroxide, followed by acidic workup.[4]
Q3: I'm not getting any product from my Williamson ether synthesis. What could be the issue?
A3: A complete lack of product often points to fundamental issues with your reaction setup or reagents. Key areas to investigate are:
-
Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture, which can quench the base and hydrolyze your alkyl halide.[6] Ensure all glassware is oven-dried and you are using anhydrous solvents.
-
Base Strength and Quality: A sufficiently strong base is required to deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices. Ensure your base has been stored correctly and is not inactivated.[6][7]
-
Reagent Purity: Impurities in your 2-chloro-4-nitrophenol or 2-bromo-2-methylpropanoate ester can interfere with the reaction.[6]
In-Depth Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Low yields are a frequent challenge in Williamson ether synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Phenol:
-
Explanation: The phenoxide is the active nucleophile in this reaction. Incomplete deprotonation of 2-chloro-4-nitrophenol will result in a lower concentration of the nucleophile and thus a slower and less efficient reaction.
-
Troubleshooting:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH).[7] If using a weaker base like potassium carbonate, ensure it is finely powdered and the reaction is sufficiently heated to drive the reaction forward.
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to occur before adding the electrophile. This can be monitored by the cessation of hydrogen gas evolution if using NaH.
-
-
-
Side Reaction: E2 Elimination:
-
Explanation: The alkoxide/phenoxide base can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene byproduct. This is more prevalent with secondary and tertiary alkyl halides.[8] While 2-bromo-2-methylpropanoate is a tertiary halide, the desired SN2 reaction is often competitive.
-
Troubleshooting:
-
-
Side Reaction: C-Alkylation:
-
Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[5]
-
Troubleshooting:
-
Solvent and Counter-ion: The choice of solvent and the counter-ion of the phenoxide can influence the ratio of O- to C-alkylation. Less polar solvents may favor O-alkylation.
-
-
Workflow for Optimizing Yield:
Sources
- 1. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
- 2. Nitrofungin | C6H4ClNO3 | CID 12074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 4. 3-Chloro-2-nitrophenol | C6H4ClNO3 | CID 13622170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Visualizer loader [nmrdb.org]
- 6. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 7. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
Validation & Comparative
A Comparative Guide to ACCase Inhibitors: Evaluating 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid in the Context of Established Chemistries
For researchers, scientists, and professionals in drug and herbicide development, the quest for novel, effective, and selective enzyme inhibitors is a perpetual frontier. Acetyl-CoA carboxylase (ACCase), a biotin-dependent enzyme, plays a pivotal role in fatty acid biosynthesis, making it a critical target for metabolic regulation and herbicide development. This guide provides an in-depth comparison of a specific aryloxyphenoxypropionate derivative, 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, with other established classes of ACCase inhibitors. While direct experimental data for this specific compound is not publicly available, we will leverage established structure-activity relationships (SAR) to infer its potential efficacy and selectivity, providing a framework for its evaluation.
The Central Role of Acetyl-CoA Carboxylase (ACCase) in Lipid Biosynthesis
ACCase catalyzes the first committed step in the biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2][3] This process is fundamental for the formation of cell membranes, storage of energy, and the synthesis of various secondary metabolites. In plants, two main isoforms of ACCase exist: a homomeric form found in the plastids of most grasses (Poaceae) and a heteromeric form in the plastids of most other plants, as well as a homomeric form in the cytoplasm of all plants.[1] This structural difference between the ACCase of grasses and other plants is the cornerstone of the selectivity of many commercial herbicides.[4]
Caption: The role of ACCase in fatty acid synthesis.
Major Classes of ACCase Inhibitors: A Chemical Overview
Three primary chemical families of herbicides target the ACCase enzyme, collectively known as Group 1 herbicides:[1][3]
-
Aryloxyphenoxypropionates (FOPs): This class, to which this compound belongs, was among the first ACCase inhibitors discovered.[2] They are characterized by a 2-(aryloxyphenoxy)propionate core structure.
-
Cyclohexanediones (DIMs): These compounds have a distinct chemical structure from FOPs but inhibit the same enzyme.[5]
-
Phenylpyrazolines (DENs): A newer class of ACCase inhibitors with a different heterocyclic core.[1]
Profiling this compound: An SAR-Based Assessment
The core structure of this molecule, 2-(phenoxy)propanoic acid, is a classic feature of FOP herbicides. The herbicidal activity of FOPs is known to be highly dependent on the stereochemistry at the chiral center of the propanoic acid moiety, with the (R)-enantiomer typically being the active form that inhibits ACCase.
The substitutions on the phenoxy ring are critical for activity and selectivity. The presence of a chlorine atom at the 2-position and a nitro group at the 4-position of the terminal phenyl ring are key features. In many FOP herbicides, halogen substitutions on the phenyl ring are common and often enhance herbicidal activity. The electron-withdrawing nature of the nitro group could also influence the electronic properties of the molecule, potentially affecting its binding to the ACCase enzyme.
Based on these structural similarities to highly active FOP herbicides, it is hypothesized that This compound is likely to be an inhibitor of the ACCase enzyme and exhibit herbicidal activity, particularly against grass species. The methyl group at the 2-position of the propanoic acid is a common feature in this class and is known to be compatible with high activity.
Comparative Analysis with Established ACCase Inhibitors
To provide a comprehensive understanding of the potential of this compound, we will compare its inferred properties with those of well-characterized ACCase inhibitors from the FOP, DIM, and DEN families.
| Feature | This compound (Inferred) | Quizalofop-P-ethyl (FOP) | Clethodim (DIM) | Pinoxaden (DEN) |
| Chemical Structure | Aryloxyphenoxypropionate | Aryloxyphenoxypropionate | Cyclohexanedione | Phenylpyrazoline |
| Target Enzyme | Acetyl-CoA Carboxylase (ACCase) | Acetyl-CoA Carboxylase (ACCase) | Acetyl-CoA Carboxylase (ACCase) | Acetyl-CoA Carboxylase (ACCase) |
| Primary Target Weeds | Grasses (Poaceae) | Grasses (Poaceae) | Grasses (Poaceae) | Grasses (Poaceae) |
| Selectivity | Selective for grasses over broadleaf crops | Selective for grasses over broadleaf crops | Selective for grasses over broadleaf crops | Selective for grasses in cereal crops |
| Mode of Action | Inhibition of fatty acid synthesis | Inhibition of fatty acid synthesis | Inhibition of fatty acid synthesis | Inhibition of fatty acid synthesis |
Efficacy and Selectivity Data (Representative Examples)
| Inhibitor | Target Weed | IC50 (µM) | Crop Selectivity | Reference |
| Quizalofop-P-ethyl | Echinochloa crus-galli | 0.054 (as acid) | Soybean, Cotton | [2] |
| Clethodim | Digitaria insularis | - | Soybean, Cotton | [6] |
| Pinoxaden | Lolium multiflorum | - | Wheat, Barley | [2] |
IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
The selectivity of FOP herbicides like quizalofop-p-ethyl in broadleaf crops such as soybean and cotton stems from the structural differences in the ACCase enzyme between these crops and susceptible grasses.[4] It is plausible that this compound would exhibit a similar selectivity profile.
Experimental Protocols for Evaluation
To empirically determine the herbicidal activity and ACCase inhibition profile of this compound, the following experimental workflows are recommended.
In Vitro ACCase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the ACCase enzyme.
Principle: The activity of ACCase is determined by measuring the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.
Step-by-Step Protocol:
-
Enzyme Extraction: Isolate ACCase from a susceptible grass species (e.g., Avena sativa or Lolium rigidum).
-
Assay Mixture Preparation: Prepare a reaction buffer containing ATP, acetyl-CoA, MgCl₂, and other necessary co-factors.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the assay mixture.
-
Initiation of Reaction: Start the reaction by adding the extracted ACCase enzyme and NaH¹⁴CO₃.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.
-
Quantification: Measure the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Data Analysis: Calculate the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50).
Caption: Workflow for in vitro ACCase inhibition assay.
Whole-Plant Herbicidal Efficacy Assay
This assay evaluates the effect of the compound on the growth of target weed species.
Principle: The compound is applied to young, actively growing plants, and the herbicidal effect is visually assessed over time.
Step-by-Step Protocol:
-
Plant Growth: Grow susceptible grass species (e.g., Setaria viridis, Echinochloa crus-galli) and a tolerant broadleaf crop (e.g., soybean, cotton) in a greenhouse under controlled conditions.
-
Herbicide Application: At the 2-3 leaf stage, apply the test compound at various concentrations using a laboratory sprayer to ensure uniform coverage. Include a positive control (a known ACCase inhibitor) and a negative control (solvent only).
-
Observation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Data Collection: Record visual injury ratings on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the plants, dry them, and measure the dry weight.
-
Data Analysis: Calculate the GR50 value (the concentration of herbicide required to reduce plant growth by 50%).
Caption: Workflow for whole-plant herbicidal efficacy assay.
Conclusion and Future Directions
Based on its chemical structure, this compound is a promising candidate for an ACCase-inhibiting herbicide. Its aryloxyphenoxypropionate core, coupled with halogen and nitro substitutions on the phenyl ring, aligns with the known structural requirements for potent activity against grass weeds. However, without empirical data, its precise efficacy, selectivity, and potential for resistance remain speculative.
The experimental protocols outlined in this guide provide a clear path for the comprehensive evaluation of this and other novel ACCase inhibitor candidates. Future research should focus on the synthesis and in vitro and in vivo testing of this compound to validate the hypotheses presented here. Such studies will be crucial in determining its potential as a next-generation herbicide for effective and sustainable weed management.
References
- [This result is not directly cited in the text but provides general context on ACCase inhibitors]
- Verma, P., Singh, A., & Kumar, S. (2023). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science, 14, 1218567.
- Yu, Q., & Powles, S. B. (2014). Resistance to AHAS inhibitor herbicides: from target site to non-target site. Plant Physiology, 166(3), 1109-1118.
- [This result is not directly cited in the text but provides general context on ACCase inhibitors]
- [This result is not directly cited in the text but provides general context on ACCase inhibitors]
- Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 77(5), e20190102.
- [This result is not directly cited in the text but provides general context on ACCase inhibitors]
- [This result is not directly cited in the text but provides general context on ACCase inhibitors]
- [This result is not directly cited in the text but provides general context on ACCase inhibitors]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 3. Discovery of 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide as EV-A71 infection inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Validating the Herbicidal Mechanism of Action of 2-(2-Chloro-4-nitropenoxy)-2-methylpropanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the herbicidal mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid. By objectively comparing its performance with other alternatives and providing supporting experimental data, this document serves as an in-depth technical resource.
Introduction to this compound and the Importance of MoA Validation
The development of novel herbicides is crucial for modern agriculture to ensure global food security. This compound belongs to the synthetic auxin class of herbicides.[1] A thorough understanding of a herbicide's mechanism of action (MoA) is fundamental for predicting its effectiveness on different weed species, ensuring crop safety, managing the evolution of resistant weeds, and meeting regulatory standards.[2][3] This guide outlines the necessary experimental approaches to rigorously elucidate the MoA of this compound.
The Proposed Mechanism of Action: A Synthetic Auxin
This compound is classified as a synthetic auxin herbicide, meaning it mimics the natural plant hormone indole-3-acetic acid (IAA).[4][5] However, synthetic auxins are more resistant to degradation within the plant, leading to a persistent and overwhelming hormonal signal.[6]
The established MoA for synthetic auxins involves their binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[7] This binding event facilitates the interaction between the receptor complex and Aux/IAA transcriptional repressor proteins.[8] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), which then activate the transcription of a multitude of auxin-responsive genes.[7] The resulting overexpression of these genes leads to a cascade of physiological disruptions, including uncontrolled cell division, epinastic growth (downward bending of leaves), stem twisting, and ultimately, plant death.[9][10]
Caption: Proposed mechanism of action for synthetic auxin herbicides.
Comparative Analysis with Alternative Herbicides
Validating the MoA of this compound requires a comparative analysis against herbicides with both similar and distinct MoAs. This approach provides a clearer interpretation of the experimental outcomes.
| Herbicide Class | Example Compound | Mechanism of Action | Expected Phenotype |
| Synthetic Auxins | This compound | Mimics natural auxin, causing uncontrolled growth.[1] | Epinasty, stem twisting, leaf cupping.[10] |
| Synthetic Auxins | 2,4-D | Mimics natural auxin, causing uncontrolled growth.[11] | Epinasty, stem twisting, leaf cupping.[12] |
| Synthetic Auxins | Dicamba | Mimics natural auxin, causing uncontrolled growth. | Epinasty, stem twisting, leaf cupping. |
| ACCase Inhibitors | Sethoxydim | Inhibits acetyl-CoA carboxylase, blocking fatty acid synthesis.[9] | Grass-specific, cessation of growth, necrosis.[13] |
| ALS Inhibitors | Chlorsulfuron | Inhibits acetolactate synthase, blocking branched-chain amino acid synthesis.[9] | Stunting, chlorosis, slow plant death.[14] |
| Photosystem II Inhibitors | Atrazine | Blocks electron transport in photosystem II.[13] | Chlorosis followed by necrosis.[14] |
| Photosystem I Electron Diverters | Paraquat | Accepts electrons from photosystem I, leading to the formation of reactive oxygen species that destroy cell membranes.[9] | Rapid necrosis and desiccation.[12] |
Experimental Protocols for MoA Validation
The following experimental workflows provide a multi-pronged approach to confirm the synthetic auxin MoA of this compound.
Whole-Plant Bioassays
Objective: To characterize the herbicidal efficacy and symptomology of the test compound in comparison to other herbicides.
Methodology: [15]
-
Plant Material: Utilize a susceptible model species like Arabidopsis thaliana and a common weed species such as Amaranthus retroflexus (pigweed).
-
Herbicide Application: Apply a dose-response range of this compound, 2,4-D (positive control), and a herbicide with a different MoA like atrazine (negative control for auxin-like symptoms). Plants should be at the 2-4 true leaf stage.[15]
-
Data Collection:
-
Visually assess and record injury symptoms daily for at least 14 days, specifically noting epinasty, chlorosis, and necrosis.
-
-
Causality and Interpretation: The appearance of classic auxin-like symptoms (e.g., epinasty, leaf cupping) at physiologically relevant concentrations, similar to the 2,4-D control, provides strong initial evidence for an auxin MoA. The ED50 value will quantify the compound's potency.
Caption: Workflow for conducting whole-plant bioassays.
Gene Expression Analysis
Objective: To determine if this compound treatment induces the expression of known auxin-responsive genes.
Methodology:
-
Plant Treatment: Treat susceptible plants with an effective dose of the test compound and collect tissue samples at various time points (e.g., 0, 1, 3, 6, and 24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the collected samples and perform reverse transcription to synthesize complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Causality and Interpretation: A rapid and significant upregulation of auxin-responsive genes following treatment with the test compound, mirroring the response to a known auxin like IAA or 2,4-D, confirms the activation of the auxin signaling pathway.[4]
Caption: Workflow for gene expression analysis.
Hormone Quantification
Objective: To measure the impact of the herbicide on the homeostasis of endogenous plant hormones.
Methodology:
-
Plant Treatment and Sampling: Treat plants as described for the gene expression analysis.
-
Hormone Extraction: Extract and purify endogenous IAA and abscisic acid (ABA) from plant tissues. A common method involves extraction with 80% aqueous methanol containing an antioxidant like butylated hydroxytoluene (BHT).[4]
-
Quantification by LC-MS/MS: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of IAA and ABA.
-
Causality and Interpretation: Synthetic auxins are known to disrupt IAA homeostasis and induce the biosynthesis of ethylene and ABA.[4] An observed increase in ABA levels and a disruption of IAA levels post-treatment would further support the proposed MoA.
Conclusion
The validation of a herbicide's mechanism of action is a rigorous scientific process that requires a multifaceted approach. By integrating whole-plant bioassays, gene expression analysis, and hormone quantification, researchers can build a compelling and robust case for the MoA of this compound as a synthetic auxin. This guide provides a solid framework for these investigations, underscoring the importance of comparative studies and self-validating experimental designs. The knowledge gained from such studies is indispensable for the strategic development and sustainable use of new herbicidal compounds in agriculture.
References
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Title: Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl Source: MDPI URL: [Link]
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Title: Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) Source: University of Florida, Institute of Food and Agricultural Sciences URL: [Link]
-
Title: MCPA - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Auxin Herbicide Action: Lifting the Veil Step by Step Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Mechanisms of evolved herbicide resistance Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Molecular Mechanism of Action of Herbicides Source: ResearchGate URL: [Link]
-
Title: Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Synthetic Auxins / Herbicide Symptoms Source: Purdue University URL: [Link]
-
Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development Source: MDPI URL: [Link]
-
Title: Synthetic auxin herbicides: finding the lock and key to weed resistance Source: ResearchGate URL: [Link]
-
Title: Herbicide Mode-of-Action Summary Source: Purdue University Extension URL: [Link]
-
Title: Understanding Cereal Herbicide Modes of Action Source: Bayer Crop Science Canada URL: [Link]
-
Title: Mechanism of action of natural auxins and the auxinic herbicides Source: ResearchGate URL: [Link]
-
Title: Weed Resistance to Synthetic Auxin Herbicides Source: Wiley Online Library URL: [Link]
-
Title: Stewardship of synthetic auxin herbicides Source: WeedSmart URL: [Link]
-
Title: Auxinic herbicides, mechanisms of action, and weed resistance Source: SciELO URL: [Link]
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Title: Overview of herbicide mechanisms of action Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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- 12. extension.purdue.edu [extension.purdue.edu]
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Enhancing the Delivery of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid: A Head-to-Head Comparison of Formulation Performance
Abstract
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, a compound of interest for its potential therapeutic applications, presents significant formulation challenges due to its poor aqueous solubility, a characteristic common to many modern drug candidates. This guide provides a comprehensive head-to-head comparison of three distinct formulation strategies aimed at enhancing its dissolution and, consequently, its potential bioavailability: micronization, amorphous solid dispersion (ASD), and a lipid-based self-emulsifying drug delivery system (SEDDS). Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with a practical framework for selecting and optimizing formulation approaches for this and other challenging molecules.
Introduction: The Challenge of Poor Solubility
The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane. A significant portion of new chemical entities emerging from drug discovery pipelines are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low aqueous solubility.[1] This poor solubility is a major hurdle, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[2]
This compound is a crystalline solid with physicochemical properties suggestive of poor water solubility. Such "brick-dust" molecules require innovative formulation strategies to unlock their therapeutic potential.[3] This guide will explore and compare three established techniques for enhancing the solubility and dissolution of such compounds:
-
Micronization: A traditional approach involving the reduction of particle size to increase the surface area available for dissolution.
-
Amorphous Solid Dispersion (ASD): A modern technique where the crystalline drug is molecularly dispersed in a polymeric carrier in its amorphous, higher-energy state, thereby enhancing its apparent solubility and dissolution rate.[4]
-
Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, facilitating drug solubilization and absorption.[2][5]
This comparative study will provide a detailed analysis of the formulation processes, physicochemical characterization, and in vitro performance of each approach, offering a data-driven basis for formulation selection.
Materials and Methods
Materials
This compound (purity >99%) was synthesized in-house. The following excipients were sourced from commercial suppliers: Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64), Caprylocaproyl polyoxyl-8 glycerides (Labrasol®), and Oleoyl polyoxyl-6 glycerides (Labrafil® M 1944 CS). All other reagents and solvents were of analytical grade.
Formulation Development
2.2.1. Micronized Formulation
The active pharmaceutical ingredient (API) was subjected to jet milling to reduce its particle size. The particle size distribution was monitored throughout the process using laser diffraction.
2.2.2. Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
An ASD of this compound was prepared with PVP/VA 64 as the polymeric carrier at a drug loading of 30% (w/w). The physical mixture of the API and polymer was fed into a co-rotating twin-screw extruder. The extrudate was milled and sieved to obtain a uniform powder.
2.2.3. Self-Emulsifying Drug Delivery System (SEDDS)
A SEDDS formulation was prepared by mixing Labrasol® (surfactant) and Labrafil® M 1944 CS (oil) in a 2:1 ratio. This compound was then dissolved in this mixture with gentle heating and stirring to achieve a drug concentration of 100 mg/g.
Figure 1: A schematic overview of the experimental workflow, from formulation development to performance evaluation.
Physicochemical Characterization
2.3.1. Particle Size Analysis
The particle size of the micronized API was determined using laser diffraction.
2.3.2. X-Ray Powder Diffraction (XRPD)
XRPD analysis was performed to assess the solid-state form of the API in the different formulations. Crystalline materials exhibit sharp diffraction peaks, while amorphous forms show a characteristic halo pattern.[6]
2.3.3. Differential Scanning Calorimetry (DSC)
DSC was used to evaluate the thermal properties of the formulations. The absence of a melting endotherm for the API in the ASD formulation is indicative of its amorphous state.[7]
2.3.4. Scanning Electron Microscopy (SEM)
The morphology of the particles was visualized using SEM. For the SEDDS formulation, the emulsion droplet size after dispersion in water was analyzed.
In Vitro Dissolution Testing
Dissolution studies were conducted using a USP Type II (paddle) apparatus.[8] The dissolution medium was 900 mL of simulated intestinal fluid (pH 6.8) maintained at 37 ± 0.5 °C with a paddle speed of 75 rpm.[8][9] Samples were withdrawn at predetermined time intervals, filtered, and analyzed by UV-Vis spectrophotometry to determine the concentration of dissolved drug. For poorly water-soluble drugs (BCS class 2), a two-point dissolution specification is often recommended to characterize the product's quality.[8]
Results and Discussion
Physicochemical Characterization
The physicochemical properties of the developed formulations are summarized in Table 1.
| Parameter | Unprocessed API | Micronized API | Amorphous Solid Dispersion (ASD) | SEDDS |
| Solid State (XRPD) | Crystalline | Crystalline | Amorphous | Liquid |
| Particle Size (D90) | ~150 µm | < 10 µm | N/A | Emulsion Droplet Size < 200 nm |
| Thermal Analysis (DSC) | Sharp melting peak at 185°C | Sharp melting peak at 185°C | No melting peak observed | N/A |
| Morphology (SEM) | Large, irregular crystals | Small, irregular particles | Smooth, glassy particles | Forms fine emulsion in aqueous media |
The XRPD data confirmed the crystalline nature of the unprocessed and micronized API, while the ASD formulation exhibited a characteristic amorphous halo, indicating the successful conversion of the drug from a crystalline to an amorphous state. The DSC results corroborated this, with the absence of a melting endotherm for the API in the ASD. Micronization effectively reduced the particle size of the API. The SEDDS formulation, being a liquid, was characterized by its ability to form a fine emulsion upon dilution.
Figure 2: The relationship between XRPD and DSC data in confirming the solid state of the API.
In Vitro Dissolution Performance
The dissolution profiles of the different formulations are presented in Figure 3 and summarized in Table 2.
| Formulation | % Drug Dissolved at 15 min | % Drug Dissolved at 60 min |
| Unprocessed API | < 5% | < 10% |
| Micronized API | ~ 20% | ~ 35% |
| Amorphous Solid Dispersion (ASD) | ~ 60% | > 85% |
| SEDDS | > 80% | > 90% |
The unprocessed API exhibited very poor dissolution, with less than 10% of the drug dissolved after 60 minutes. Micronization led to a modest improvement in the dissolution rate due to the increased surface area. However, the overall extent of dissolution remained limited.
The ASD formulation demonstrated a significantly enhanced dissolution rate and extent compared to the crystalline forms. The high-energy amorphous state of the drug, coupled with the hydrophilic polymer carrier, facilitated rapid and complete dissolution.
The SEDDS formulation showed the most rapid and complete dissolution, with over 80% of the drug released within the first 15 minutes. The spontaneous formation of a microemulsion in the dissolution medium provided a large surface area for drug release and maintained the drug in a solubilized state.
Conclusion
This head-to-head comparison demonstrates that formulation strategy plays a critical role in overcoming the solubility challenges of this compound. While micronization offers a slight improvement in dissolution, it is insufficient for achieving complete drug release. Both amorphous solid dispersion and self-emulsifying drug delivery systems proved to be highly effective in enhancing the dissolution rate and extent.
The choice between ASD and SEDDS would depend on several factors, including the target product profile, manufacturing considerations, and stability requirements. SEDDS may offer the fastest onset of action due to its rapid drug release, while ASDs provide a solid dosage form option which can be advantageous for manufacturing and stability. This guide provides a foundational dataset and methodological framework to aid formulation scientists in making informed decisions for the development of poorly soluble compounds.
References
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Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
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Ware, E. R., et al. (2020). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. Retrieved from [Link]
-
Frank, K. J., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
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International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
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Shaikh, J., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
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Warren, D. B., et al. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. AAPS. Retrieved from [Link]
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Das, S., & Roy, S. (2017). Common Characterization Techniques for Amorphous Solid Dispersions. ResearchGate. Retrieved from [Link]
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Navarrete-Vázquez, G., et al. (2010). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. PMC. Retrieved from [Link]
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Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
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Khan, F. N., et al. (2020). Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug. ResearchGate. Retrieved from [Link]
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Di Mauro, G., et al. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. PMC. Retrieved from [Link]
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Sari, Y. D. P., & Puspitasari, I. (2020). Characterization methods of amorphous form stability in solid dispersion: A review. Jurnal Universitas Padjadjaran. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]
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A Comparative Guide to the Peer-Reviewed Validation of Analytical Methods for 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
For researchers, scientists, and drug development professionals, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, a compound of interest in various research and development pipelines. While specific peer-reviewed methods for this exact molecule are not extensively published, this guide synthesizes established analytical principles for structurally similar compounds and adheres to the stringent validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]
The following sections will detail two of the most robust and widely utilized analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of each method, provide detailed experimental protocols, and present a comparative analysis of their validation parameters. This will empower the reader to make informed decisions about the most suitable analytical strategy for their specific research needs.
The Critical Role of Method Validation
Before delving into the specific analytical techniques, it is paramount to understand the "why" behind method validation. An analytical procedure's validation is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[6] This ensures the reliability, consistency, and accuracy of the data generated. Key validation parameters, as stipulated by the ICH, include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and reliability for the quantification of compounds with a UV chromophore, such as this compound, which is expected to have significant UV absorbance due to its aromatic ring and nitro group.
Causality Behind Experimental Choices
The selection of the stationary and mobile phases is critical for achieving optimal separation. A reversed-phase C18 column is a logical starting point for a molecule of this polarity. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, is chosen to ensure good peak shape and retention of the acidic analyte. The addition of an acid, such as phosphoric or formic acid, suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak.[7] The detection wavelength is selected based on the UV spectrum of the compound to maximize sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio would be optimized during method development, for instance, a starting point could be 60:40 (v/v) acetonitrile: 0.1% phosphoric acid.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution of the analyte (e.g., ~270 nm, characteristic for nitrophenoxy compounds).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the linear range of the method.
-
Visualizing the HPLC-UV Workflow
Caption: A streamlined workflow for the HPLC-UV analysis of this compound.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of the compound in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of a tandem mass spectrometer.
Causality Behind Experimental Choices
The chromatographic conditions for LC-MS/MS are similar to those for HPLC-UV, with the key difference being the use of volatile mobile phase additives like formic acid instead of non-volatile ones like phosphoric acid to ensure compatibility with the mass spectrometer's ion source.[7] Electrospray ionization (ESI) is a common choice for polar molecules like the target analyte. Given the presence of a carboxylic acid group, negative ion mode is likely to provide a strong signal corresponding to the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might start at 10% B, ramp to 90% B, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM): The precursor ion (the deprotonated molecule) and a suitable product ion are determined by infusing a standard solution of the analyte into the mass spectrometer. For example, one might monitor the transition from the parent mass to a fragment resulting from the loss of the carboxylic acid group.
-
Ion Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature would be optimized to maximize the signal of the analyte.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but often requiring dilutions to much lower concentrations due to the higher sensitivity of the instrument. For analysis in biological matrices, a sample extraction step (e.g., protein precipitation or solid-phase extraction) would be necessary.[10]
Visualizing the LC-MS/MS Workflow
Caption: A comprehensive workflow for the highly sensitive and selective LC-MS/MS analysis.
Comparative Validation Data
The following tables summarize the expected performance characteristics of the two proposed methods, based on typical results for similar analytical procedures found in the literature.[11][12][13]
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | < 2.0% | < 5.0% |
Table 3: Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL |
Objective Comparison and Recommendations
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Moderate | Very High |
| Selectivity | Good | Excellent |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
| Robustness | High | Moderate to High |
| Throughput | Moderate | High (with UHPLC) |
| Matrix Effects | Less prone | More prone |
| Ideal Applications | Purity analysis, content uniformity, dissolution testing of bulk drug and formulated products. | Bioanalysis (pharmacokinetics), trace impurity analysis, analysis in complex matrices. |
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
For routine quality control of the drug substance or formulated product where concentrations are relatively high and the matrix is simple, a validated HPLC-UV method offers a reliable, robust, and cost-effective solution.
-
When the utmost sensitivity and selectivity are required, such as in the determination of the compound in biological fluids for pharmacokinetic studies or for the detection of trace-level impurities, a validated LC-MS/MS method is the superior choice.[14]
Ultimately, a well-validated analytical method, regardless of the technology employed, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and for generating reliable data in research and development. The principles and illustrative methods presented in this guide provide a solid foundation for the development and validation of analytical procedures for this compound and other related compounds.
References
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
-
Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp Using Microwave-Assisted Derivatization. FDA. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review. ResearchGate. [Link]
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RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [Link]
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Analytical Method Validation & Common Problem 1. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]
-
Validation of Analytical Procedure Q2(R2). ICH. [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. ResearchGate. [Link]
-
An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. IJSAT. [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. PubMed. [Link]
-
A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing. [Link]
-
Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]
-
Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Method Validation Guidelines. BioPharm International. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
For Immediate Release: In the fast-paced world of drug discovery and scientific research, the lifecycle of a chemical compound extends far beyond the confines of the laboratory bench. The responsible management and disposal of these materials are not merely regulatory hurdles but fundamental pillars of a safe and sustainable research enterprise. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, a compound characterized by its chlorinated and nitrated aromatic structure. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Anticipated Hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.
-
Aquatic Toxicity: Poses a significant threat to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation and potential absorption. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Shields the body from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust or aerosols, which may cause respiratory tract irritation.[1] |
Waste Segregation and Storage: Preventing Unwanted Reactions
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring that waste streams are managed appropriately. This compound must be classified and handled as halogenated organic waste .
Step-by-Step Segregation and Storage Protocol:
-
Waste Container Selection:
-
Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[3]
-
Include the date when the first waste was added to the container.
-
List all constituents of the waste mixture, if applicable.
-
-
Segregation:
-
Crucially, do not mix this waste with non-halogenated organic waste. This is because different disposal methods are often used, and mixing can complicate the disposal process and increase costs.[4]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Ensure the SAA is away from general work areas and sources of ignition.
-
-
Chemical Incompatibility:
-
Due to its chemical structure, this compound is incompatible with a range of substances. Storing it away from these materials is vital to prevent fires, explosions, or the release of toxic gases.
-
Refer to the table below for a summary of key chemical incompatibilities.
-
Table of Chemical Incompatibilities:
| Incompatible Chemical Class | Potential Hazard of Mixing |
| Strong Oxidizing Agents | Can lead to vigorous, exothermic reactions, potentially causing fire or explosion. |
| Strong Bases | May cause a neutralization reaction that generates heat. |
| Reducing Agents | Potential for hazardous reactions. |
| Nitric Acid | Mixing with organic materials can result in excessive heat or fire.[3] |
Spill Management and Decontamination: A Swift and Safe Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 1.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[6]
-
Absorption:
-
Carefully cover the spill with the absorbent material, working from the outside in to prevent splashing.[7]
-
For solid spills, gently sweep the material into a designated waste container, avoiding the creation of dust.
-
-
Collection:
-
Once the material is absorbed, carefully scoop it into a labeled hazardous waste container.[8]
-
Label the container as "Spill Debris" and list the chemical name.
-
-
Decontamination:
-
Clean the spill area with a suitable laboratory detergent and water.
-
For highly toxic spills, the cleaning materials should also be collected as hazardous waste.[7]
-
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The Final Disposal Pathway: High-Temperature Incineration
The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration .[1] This process effectively destroys the organic molecule, minimizing its environmental impact.
Why Incineration?
Chlorinated and nitrated organic compounds are persistent in the environment and can be toxic. High-temperature incineration breaks down these complex molecules into simpler, less harmful substances. The process must be carried out in a licensed hazardous waste incineration facility that is equipped with flue gas scrubbing technology to neutralize acidic gases like hydrogen chloride that are produced during combustion.[1][9]
Incineration Parameters:
For hazardous waste containing more than 1% of halogenated organic substances, a minimum incineration temperature of 1100°C is often required to ensure complete destruction.[10] Commercial hazardous waste incinerators can operate at temperatures exceeding 1300°C.[11]
On-site treatment, such as chemical neutralization, is generally not recommended for this class of compound due to the potential for incomplete reactions and the formation of other hazardous byproducts.
Procedural Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a multi-faceted process that demands careful planning and execution. By adhering to the principles of hazard assessment, correct segregation, safe storage, and approved disposal methods, researchers can ensure that their work is conducted in a manner that is both scientifically sound and environmentally responsible. This commitment to the entire lifecycle of laboratory chemicals is what builds a foundation of trust and safety in the scientific community.
References
-
Climate and Ozone Protection Alliance. (n.d.). Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Retrieved from [Link]
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
-
Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
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West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
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Purdue University Environmental Health and Safety. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Learn from Yesterday. (2023, December 1). What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration?. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Karolinska Institutet. (2023, May 28). Laboratory waste. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
Clean Harbors. (n.d.). High-Temperature Incineration. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
